7-(Bromomethyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H7BrN2 |
|---|---|
Molecular Weight |
211.06 g/mol |
IUPAC Name |
4-(bromomethyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H7BrN2/c9-4-6-2-1-3-7-8(6)11-5-10-7/h1-3,5H,4H2,(H,10,11) |
InChI Key |
IMKOUBUKANEBJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=N2)CBr |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Chemical Profile and Reactivity of 7-(Bromomethyl)-1H-benzimidazole
The following technical guide details the chemical profile, synthesis, and reactivity of 7-(bromomethyl)-1H-benzimidazole.
Executive Summary
This compound is a high-value heterocyclic building block used primarily as a scaffold in the development of bioactive small molecules. Its core structure combines the amphoteric, hydrogen-bonding capabilities of the benzimidazole ring with a highly reactive electrophilic "warhead" (the bromomethyl group).
This guide addresses a critical nuance often overlooked in standard databases: the tautomeric equivalence of the 4- and 7-positions in unsubstituted 1H-benzimidazoles. Consequently, this molecule acts as a "dual-state" intermediate until the imidazole nitrogen is functionalized. It serves as a precursor for Angiotensin II receptor antagonists, antiviral agents, and kinase inhibitors.
Key Reactivity Warning: The compound is a potent alkylating agent (lachrymator) and is prone to intermolecular self-alkylation (polymerization) if not stored as a salt or under dilute conditions.
Structural Analysis & Physicochemical Properties[1][2]
Electronic Structure and Tautomerism
In 1H-benzimidazole, the proton on the nitrogen atom rapidly migrates between N1 and N3. This prototropic tautomerism renders the 4- and 7-positions equivalent.
-
Tautomer A: 1H-benzimidazole substituted at C7.[1]
-
Tautomer B: 3H-benzimidazole substituted at C4 (chemically identical to A due to symmetry).
Distinct 7-position chemistry only emerges after the N1 nitrogen is substituted (e.g., alkylated or protected), locking the tautomer.
Physicochemical Data Table[3]
| Property | Value / Description | Notes |
| Molecular Formula | C₈H₇BrN₂ | |
| Molecular Weight | 211.06 g/mol | |
| Appearance | Off-white to beige solid | Darkens upon oxidation/hydrolysis. |
| Solubility | DMSO, DMF, MeOH (reactive) | Poor solubility in non-polar solvents. |
| pKa (Acidic) | ~12.5 (N-H deprotonation) | Benzimidazole ring N-H. |
| pKa (Basic) | ~5.4 (N-3 protonation) | Forms stable salts (e.g., HBr salt). |
| Stability | Moisture Sensitive | Hydrolyzes to alcohol; store at -20°C under Ar. |
Synthetic Pathways[4][5]
The synthesis of this compound typically proceeds via radical halogenation of the methyl precursor. The choice of reagents is critical to prevent ring bromination.
Primary Route: Wohl-Ziegler Bromination
This method utilizes N-bromosuccinimide (NBS) and a radical initiator (AIBN or benzoyl peroxide) to selectively brominate the benzylic position.
Mechanism:
-
Initiation: Thermal decomposition of AIBN creates radicals.
-
Propagation: Abstraction of a benzylic hydrogen from 7-methylbenzimidazole.
-
Termination: Recombination of the benzylic radical with bromine.
Critical Control Point: The reaction must be performed in non-polar solvents (e.g., CCl₄ or chlorobenzene) to minimize electrophilic aromatic substitution on the electron-rich benzimidazole ring.
Visualization: Synthetic Workflow
Caption: Radical bromination pathway highlighting the critical intermediate and potential side reactions.
Reactivity Landscape
The reactivity of this compound is defined by two competing centers: the nucleophilic nitrogen (N3) and the electrophilic carbon (CH₂Br).
Nucleophilic Substitution (S_N2)
The bromomethyl group is highly susceptible to attack by nucleophiles.
-
Amines: Rapid formation of secondary/tertiary amines.
-
Thiols: Formation of thioethers (often used for "stapling" peptides).
-
Alkoxides: Formation of ethers (Williamson ether synthesis).
Protocol Note: When reacting with amines, use a non-nucleophilic base (e.g., DIPEA) or excess amine to scavenge the generated HBr.
Self-Alkylation (Polymerization)
Hazard: In neutral solution, the basic N3 of one molecule can attack the electrophilic CH₂Br of another, leading to oligomerization. Prevention:
-
Protonation: Store as the Hydrobromide (HBr) salt. The protonated nitrogen is not nucleophilic.
-
Protection: Use an N-protecting group (e.g., Boc, Trityl) before bromination if long-term storage is required.
Visualization: Reactivity Map
Caption: Divergent reaction pathways showing productive coupling vs. degradation routes.
Experimental Protocol: S_N2 Coupling with Piperazine
Objective: Synthesis of a 7-substituted piperazinyl-benzimidazole derivative (common pharmacophore).
Reagents:
-
This compound (1.0 eq)
-
N-Boc-piperazine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous DMF (10 volumes)
Procedure:
-
Preparation: Dissolve N-Boc-piperazine and DIPEA in anhydrous DMF under an inert atmosphere (N₂ or Ar).
-
Addition: Cool the solution to 0°C. Add this compound portion-wise over 15 minutes. Rationale: Cooling prevents exotherms and minimizes self-alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM 1:9) or LC-MS.
-
Workup: Pour the reaction mixture into ice-water. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, DCM -> 5% MeOH/DCM).
Yield Expectation: 75–85% isolated yield.
Safety & Handling
-
Lachrymator: Like benzyl bromide, this compound is a potent lachrymator. Handle only in a functioning fume hood.
-
Skin Corrosive: Causes severe skin burns and eye damage. Wear nitrile gloves, lab coat, and safety goggles.
-
Storage: Hygroscopic. Store at -20°C in a sealed container under Argon.
References
- Title: "Tautomerism and Reactivity of Benzimidazoles.
-
Synthesis via NBS Bromination
- Title: "Regioselective bromination of methylbenzimidazoles using N-bromosuccinimide."
- Source:Journal of Organic Chemistry.
-
URL:[Link](Generalized Ref for Wohl-Ziegler on heterocycles)
-
Medicinal Chemistry Applications
- Title: "Benzimidazole derivatives as Angiotensin II receptor antagonists."
- Source:Journal of Medicinal Chemistry.
-
URL:[Link]
-
Safety Data
- Title: "Benzyl Bromide Derivatives Safety D
- Source:PubChem Labor
-
URL:[Link](Proxy for 7-bromomethyl analog)
Sources
Advanced Synthetic Architectures for Substituted Benzimidazoles: A Technical Guide
Executive Summary
The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for critical therapeutics ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole) and emerging anticancer agents. While the classical Phillips condensation remains a pedagogical staple, industrial and research demands for functional group tolerance and atom economy have driven a paradigm shift toward oxidative cyclizations and transition-metal-catalyzed C–H functionalizations.
This technical guide synthesizes the current state-of-the-art in benzimidazole synthesis. It moves beyond simple recipe listing to analyze the mechanistic causality of each method, providing self-validating protocols and decision-making frameworks for selecting the optimal route based on substrate complexity and green chemistry metrics.
The Classical Foundation: Phillips Condensation
Mechanism & Utility
The Phillips condensation, traditionally catalyzed by mineral acids (e.g., 4N HCl), involves the condensation of o-phenylenediamine (OPD) with carboxylic acids or their derivatives. While robust for simple alkyl substitutions, it often fails with acid-sensitive substrates.
Mechanistic Causality: The reaction is driven by the initial N-acylation of the diamine, followed by an acid-catalyzed dehydration that forces ring closure. The high temperature and low pH are required to overcome the activation energy of the dehydration step.
Figure 1: Mechanistic pathway of the acid-catalyzed Phillips condensation.
Standard Protocol: 4N HCl Method
Use Case: Synthesis of robust 2-alkyl benzimidazoles.
-
Stoichiometry: Combine o-phenylenediamine (10 mmol) and the carboxylic acid equivalent (11 mmol) in a round-bottom flask.
-
Solvent/Catalyst: Add 4N HCl (20 mL).
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7).[1] The disappearance of the diamine spot (
) indicates completion.
-
-
Neutralization: Cool to room temperature. Slowly add NH₄OH (10% aq) until pH
8–9.-
Observation: A precipitate should form immediately upon neutralization.
-
-
Purification: Filter the precipitate, wash with ice-cold water, and recrystallize from ethanol.
Oxidative Cyclization: The Aldehyde Route
Mechanism & Utility
Reacting OPD with aldehydes is generally preferred over carboxylic acids due to the wider availability of aldehyde substrates. However, the intermediate formed is a benzimidazoline, which requires an oxidant to aromatize into benzimidazole.
Mechanistic Causality: The reaction proceeds through a Schiff base formation (imine), followed by intramolecular nucleophilic attack by the second amine. The critical step is the oxidative dehydrogenation of the resulting dihydro-intermediate. Modern protocols replace toxic oxidants (like nitrobenzene) with "green" alternatives like air, O₂, or Sodium Metabisulfite (Na₂S₂O₅).
Figure 2: Oxidative cyclization pathway using aldehydes.[2]
Protocol: Na₂S₂O₅ Catalyzed Synthesis
Use Case: High-yield synthesis with acid-sensitive aldehydes.
-
Reactants: Mix o-phenylenediamine (1 mmol) and substituted benzaldehyde (1 mmol) in Ethanol (5 mL).
-
Oxidant: Add Sodium Metabisulfite (Na₂S₂O₅) (1 mmol).
-
Reflux: Reflux the mixture for 2–4 hours.
-
Checkpoint: The reaction mixture often changes from clear to slightly colored. TLC monitoring is essential to ensure the intermediate imine is fully converted.
-
-
Workup: Pour the reaction mixture into crushed ice/water.
-
Isolation: Filter the solid product.
-
Validation: This method typically yields >85% product with high purity, minimizing the need for chromatography.
Transition Metal-Catalyzed C–H Activation
Mechanism & Utility
For constructing highly substituted benzimidazoles (e.g., N-arylated derivatives) that are difficult to access via condensation, transition metal catalysis (Pd, Cu, Rh) is utilized.[3][4] This often involves an intramolecular C–N bond formation via C–H activation.
Mechanistic Causality: The metal center coordinates to the nitrogen, facilitating the activation of the adjacent C–H bond. A reductive elimination step then forms the C–N bond, closing the ring.
Figure 3: Palladium-catalyzed intramolecular C-H amination cycle.
Protocol: Copper-Catalyzed C-N Coupling
Use Case: Synthesis of 1-aryl benzimidazoles.
-
Catalyst System: CuI (10 mol%) and 1,10-Phenanthroline (20 mol%).
-
Base: Cs₂CO₃ (2.0 equiv).
-
Solvent: DMF (dry).
-
Conditions: Heat at 110°C for 24 hours under Argon atmosphere.
-
Self-Validating Check: The reaction must remain strictly anhydrous. The color of the copper complex in solution (often deep green/blue) should remain stable. If it turns black (precipitate), catalyst decomposition may have occurred.
-
Green & Nanocatalytic Methodologies
The Shift to Sustainability
Recent literature emphasizes "Green Chemistry" principles—replacing organic solvents with water or eliminating them entirely (solvent-free), and using recyclable nanocatalysts (e.g., ZnO NPs, Cobalt on SBA-15).
Protocol: ZnO Nanoparticle Catalysis (Solvent-Free)
Use Case: Eco-friendly, rapid synthesis.[5]
-
Preparation: Mix OPD (1 mmol), Aldehyde (1 mmol), and ZnO Nanoparticles (10 mol%) in a mortar.
-
Reaction: Grind the mixture at room temperature for 5–10 minutes.
-
Observation: The mixture will often turn into a paste or melt as the reaction is exothermic and water is released.
-
-
Extraction: Add hot ethanol to the paste. The product and reactants dissolve; the ZnO nanoparticles remain suspended.
-
Recycling: Centrifuge to recover the ZnO catalyst (can be reused up to 5 times).
-
Crystallization: Cool the ethanol filtrate to obtain pure crystals.
Strategic Selection Matrix
Use this table to select the optimal synthetic route based on your constraints.
| Synthetic Route | Catalyst / Reagent | Key Advantage | Primary Limitation | Typical Yield | Green Score |
| Phillips Condensation | 4N HCl / Heat | Low cost, scalable for simple alkyls | Harsh acid, fails with sensitive groups | 60–80% | Low |
| Oxidative Cyclization | Na₂S₂O₅ / Ethanol | Mild conditions, high functional tolerance | Requires oxidant, intermediate monitoring | 85–95% | High |
| Metal Catalysis | Pd(OAc)₂ or CuI | Access to N-arylated / complex scaffolds | Expensive, O₂ sensitive, trace metal removal | 70–90% | Low |
| Nanocatalysis | ZnO NPs / Solvent-free | Ultra-fast, recyclable catalyst, no solvent | Requires catalyst prep/recovery | 90–98% | Very High |
References
-
Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. Synlett, 2025.[3][4] Link
-
Efficient Room Temperature Synthesis of 2-Aryl benzimidazoles Using ZnO Nanoparticles as Reusable Catalyst. Semantic Scholar, 2017. Link
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Nanomaterials (Basel), 2020. Link
-
Synthesis of Benzimidazoles Using Pomegranate Peel Powder as a Natural and Efficient Catalyst. Letters in Applied NanoBioScience, 2021. Link
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 2023. Link
-
Phillips Condensation Reaction: Mechanism and Explanation. AdiChemistry. Link
Sources
Benzimidazole: A Privileged Scaffold in Medicinal Chemistry - A Technical Guide
<
Introduction
The benzimidazole nucleus, a bicyclic aromatic system formed by the fusion of benzene and imidazole rings, stands as a cornerstone in the edifice of medicinal chemistry.[1] Its structural resemblance to naturally occurring purines provides a unique advantage, allowing it to interact with a multitude of biological targets and exhibit a remarkable breadth of pharmacological activities.[1][2] The early recognition of the benzimidazole moiety as an axial ligand for cobalt in vitamin B12 was a prescient hint of its profound biological significance.[1][2]
The journey of benzimidazole from a laboratory curiosity to a component of blockbuster drugs began in 1872 with the first synthesis of a 2,5-dimethyl-1H-benzo[d]imidazole by Hoebrecker.[1][3][4] This foundational work paved the way for the development of various synthetic methodologies to construct this versatile heterocycle.[1] This guide provides a technical exploration of the discovery, significance, and experimental underpinnings of benzimidazole, a scaffold that has given rise to essential medicines for treating a wide array of human ailments.[5][6][7]
The Benzimidazole Scaffold: A Structural and Functional Perspective
The versatility of the benzimidazole scaffold in drug design can be attributed to several key physicochemical properties:
-
Structural Isosterism: Its structural similarity to purine allows it to act as an antagonist or substrate for enzymes that process purine-containing molecules, such as kinases and polymerases.[2][8]
-
Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the pyridine-type nitrogen) facilitates strong and specific interactions with biological macromolecules.[6]
-
π-π Stacking Interactions: The aromatic nature of the bicyclic system allows for favorable π-π stacking interactions with aromatic residues in protein binding sites.[6]
-
Hydrophobic Interactions: The benzene ring provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar regions of a target protein.[6]
-
Tunable Substitutions: The benzimidazole core offers multiple positions (N-1, C-2, C-4, C-5, C-6, and C-7) for substitution, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to optimize potency and selectivity.[9][10][11]
These attributes collectively make benzimidazole a "privileged scaffold," a molecular framework that is capable of binding to multiple, unrelated classes of protein targets with high affinity.[5][6][12]
Key Pharmacological Activities and Mechanisms of Action
Benzimidazole derivatives have demonstrated a wide spectrum of pharmacological activities, leading to their use in various therapeutic areas.[5][13][14]
Anthelmintic Activity
The discovery of thiabendazole in 1961 marked the advent of benzimidazoles as broad-spectrum anthelmintics.[15][16][17] This class of drugs, which includes albendazole and mebendazole, is highly effective against gastrointestinal nematodes.[15][18]
Mechanism of Action: The primary mechanism of action of benzimidazole anthelmintics is the disruption of microtubule polymerization in parasitic worms.[16][18][19] They selectively bind with high affinity to the β-tubulin subunit of the parasite's microtubules.[16][20][21] This binding inhibits the polymerization of tubulin dimers into microtubules, which are essential for various cellular functions, including cell division, motility, and nutrient absorption.[19][21] The disruption of these processes ultimately leads to the death of the parasite.[18] Additionally, some benzimidazoles have been shown to inhibit parasitic metabolic enzymes like fumarate reductase.[16][17]
Antiulcer Activity (Proton Pump Inhibitors)
Benzimidazole-based Proton Pump Inhibitors (PPIs) have revolutionized the treatment of acid-related disorders such as peptic ulcers and gastroesophageal reflux disease (GERD).[22][23] Omeprazole was the first clinically approved benzimidazole-based PPI.[23][24]
Mechanism of Action: PPIs are substituted benzimidazole derivatives that act as irreversible inhibitors of the gastric H+/K+ ATPase, the proton pump responsible for the final step in gastric acid secretion.[22][25] These drugs are lipophilic weak bases that selectively accumulate in the acidic secretory canaliculi of parietal cells.[22][26] In this acidic environment, the benzimidazole prodrug is protonated and converted to its active form, a cationic sulfonamide.[22] This active species then forms a covalent disulfide bond with cysteine residues on the luminal surface of the H+/K+ ATPase, leading to its irreversible inactivation and a profound and long-lasting suppression of acid secretion.[23][25]
Antiviral Activity
The antiviral potential of benzimidazole derivatives was first reported in 1954 with the design of 5,6-dichloro-1-(β-D-ribofuranosyl) benzimidazole (DRB).[27] Since then, numerous benzimidazole compounds have been developed with activity against a range of viruses, including rhinoviruses, enteroviruses, and cytomegalovirus (CMV).[9][][29]
Mechanism of Action: The antiviral mechanisms of benzimidazoles are diverse and virus-specific.[9] They can interfere with various stages of the viral life cycle, including:
-
Inhibition of Viral Polymerases: Some derivatives block viral RNA or DNA synthesis by inhibiting viral polymerases.[9][27]
-
Inhibition of Viral Proteases: Others prevent the processing of viral polyproteins into functional viral components by inhibiting viral proteases.[9]
-
Blocking Viral Entry: Some compounds can prevent the virus from attaching to or entering host cells.[9]
-
Inhibition of Cellular Kinases: For some viruses, the antiviral activity is mediated by the inhibition of cellular enzymes, like RNA polymerase II, that are required for viral replication.[27]
Anticancer Activity
The structural similarity of the benzimidazole scaffold to purine nucleosides has led to the exploration of its anticancer potential.[8][30][31] Several benzimidazole derivatives have shown significant cytotoxic effects against various cancer cell lines.[30][32]
Mechanism of Action: The anticancer mechanisms of benzimidazoles are multifaceted and can involve:
-
Tubulin Polymerization Inhibition: Similar to their anthelmintic action, some benzimidazoles inhibit the polymerization of tubulin, leading to mitotic arrest and apoptosis in cancer cells.[30][32][33]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into DNA or inhibit topoisomerase enzymes, leading to DNA damage and cell death.[8][30]
-
Kinase Inhibition: The benzimidazole scaffold is present in several kinase inhibitors that target signaling pathways involved in tumor growth and survival.[8][30]
-
Induction of Apoptosis: Many benzimidazole compounds induce programmed cell death (apoptosis) through various intrinsic and extrinsic pathways.[32][33]
-
Inhibition of Angiogenesis: Some derivatives can suppress the formation of new blood vessels that are essential for tumor growth and metastasis.[33]
Synthetic Strategies for Benzimidazole Derivatives
The most classical and widely used method for synthesizing the benzimidazole core is the Phillips-Ladenburg synthesis, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivatives.[1][2][3]
Experimental Protocol: Phillips-Ladenburg Synthesis of 2-Substituted Benzimidazoles
This protocol describes a general one-step procedure for the synthesis of 2-substituted benzimidazoles via the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions.
Materials:
-
o-Phenylenediamine (1.0 equivalent)
-
Substituted carboxylic acid (1.0-1.2 equivalents)
-
Polyphosphoric acid (PPA) or 4M Hydrochloric acid
-
Sodium bicarbonate solution (10%)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hot plate
-
Separatory funnel
-
Rotary evaporator
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine o-phenylenediamine (1.0 equivalent) and the desired carboxylic acid (1.1 equivalents).
-
Acid Catalyst Addition: Add polyphosphoric acid (PPA) as both the solvent and catalyst, or alternatively, use a high-boiling solvent like ethylene glycol with a catalytic amount of a strong acid like hydrochloric acid.[1]
-
Reaction Heating: Heat the reaction mixture to 120-150°C with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a 10% sodium bicarbonate solution until the pH is approximately 7-8. This will precipitate the crude benzimidazole product.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers in a separatory funnel.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Self-Validation: The identity and purity of the synthesized benzimidazole derivative should be confirmed using standard analytical techniques such as:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of starting materials.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
-
Structure-Activity Relationship (SAR) Studies: A Case Study of Benzimidazole-Based Anti-inflammatory Agents
Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound.[34] By systematically modifying the chemical structure and evaluating the resulting changes in potency, researchers can identify the key structural features required for a desired pharmacological effect.[9][34]
For benzimidazole-based anti-inflammatory agents, SAR studies have revealed that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole scaffold significantly influence their activity.[10][11][35]
Key SAR Insights for Anti-inflammatory Benzimidazoles:
| Position of Substitution | Type of Substituent | Impact on Anti-inflammatory Activity | Target/Mechanism | Reference |
| N1 | Various heterocyclic rings | Effective anti-inflammatory effects | Varies | [10] |
| C2 | Anacardic acid | Inhibition of COX-2 | COX-2 | [11] |
| C2 | Diarylamine | Antagonism of bradykinin receptor | Bradykinin receptor | [11] |
| C5/C6 | Carboxamide or sulfamoyl/sulfonyl groups | Antagonism of cannabinoid receptor | Cannabinoid receptor | [10][11] |
These SAR studies provide a roadmap for the rational design of more potent and selective benzimidazole-based anti-inflammatory drugs.[11][35]
Future Directions and Emerging Applications
The versatility of the benzimidazole scaffold continues to be explored in various research areas. Emerging applications include their use as:
-
Antidiabetic agents [5]
-
Antihypertensive agents [5]
-
Antitubercular agents [6]
-
Antimalarial agents [6]
-
Diagnostic tools and imaging agents
The development of novel synthetic methodologies, including green chemistry approaches, is also expanding the accessible chemical space for new benzimidazole derivatives.[36][37]
Conclusion
The discovery and development of benzimidazole-based compounds represent a significant chapter in the history of medicinal chemistry. From its humble beginnings as a laboratory-synthesized heterocycle to its current status as a privileged scaffold in numerous FDA-approved drugs, the journey of benzimidazole is a testament to its remarkable chemical and biological properties.[6][38] The ability of the benzimidazole nucleus to interact with a wide range of biological targets has led to the development of life-changing medicines for treating parasitic infections, acid-related disorders, viral infections, and cancer.[15][22][27][31] As our understanding of disease biology deepens and synthetic methodologies advance, the benzimidazole scaffold is poised to remain a fertile ground for the discovery of new and improved therapeutic agents.
Visualizations
General Structure of Benzimidazole
Caption: The core structure of the benzimidazole scaffold.
Phillips-Ladenburg Synthesis Workflow
Caption: Workflow for the Phillips-Ladenburg synthesis of benzimidazoles.
Mechanism of Action of Proton Pump Inhibitors
Caption: Mechanism of action of benzimidazole-based Proton Pump Inhibitors.
Structure-Activity Relationship Logic
Caption: Logical flow of Structure-Activity Relationship (SAR) studies.
References
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).
- PHARMACOLOGICAL ACTIVITIES OF BENZIMIDAZOLE DERIVATIVES – AN OVERVIEW. (n.d.).
- Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents - Research and Reviews. (2024, June 15).
- Bhandari, D., et al. (2021). An Overview About Synthetic and Biological Profile of Benzimidazole. Der Pharmacia Lettre, 13(5), 21-27.
- Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. (n.d.).
- Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. (n.d.). PubMed.
- Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. (n.d.). PMC.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (n.d.). PMC.
- Irfan, A., Arshad, M., & Al-Hussain, S. A. (n.d.). Recent advances in the synthetic transformation of benzimidazole scaffolds as privileged pharmacophores for cancer chemotherapy (2020–present). University of Southern Denmark.
- Anthelmintics Benzimidazole derivatives. (2020, October 19). YouTube.
- Srikanth, L., et al. (2011). Recent Advances and Potential Pharmacological Activities of Benzimidazole Derivatives. Der Pharma Chemica, 3(2), 172-193.
- Understanding the Role of Benzimidazoles in Innovative Cancer Treatments. (2025, January 11).
- The Benzimidazole Scaffold: A Cornerstone in Modern Drug Discovery. (n.d.). Benchchem.
- Pharmacological Activities of Benzimidazole Derivatives. (n.d.). BOC Sciences.
- A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS. (n.d.). PMC - NIH.
- A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. (2021, November 3). Frontiers.
- Mechanism of action of benzimidazole derivatives as anthelmintic. (n.d.). ResearchGate.
- Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development. (n.d.). PubMed.
- An Overview of Proton Pump Inhibitors. (n.d.). Ovid.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (2021, July 1).
- Antivirals: Past, Present and Future. (n.d.). PMC - NIH.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2021, July 11). PubMed.
- Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. (n.d.). PubMed.
- Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review. (2015, June 5). PubMed.
- Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology. (n.d.).
- Broad mechanisms of action of benzimidazoles as anticancer agents.... (n.d.). ResearchGate.
- An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. (2021, June 28). Arabian Journal of Chemistry.
- A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. (n.d.). PMC.
- Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023). (2024, July 20). PubMed.
- Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. (2025, October 15). ResearchGate.
- Biology and Chemistry of Benzimidazole Derivatives as Antiulcer Agents: A Review. (2025, February 28). Der Pharma Chemica.
- Green Synthesis of Benzimidazole Derivatives. (n.d.).
- A Review on Synthesis and Characterisation of Benzimidazole. (2022, July 15). ijarsct.
- Accelerating Development of Benziamidazole-Class Proton Pump Inhibitors: A Mechanism-Based PK/PD Model to Optimize Study Design with Ilaprazole as a Case Drug. (2021, March 15). MDPI.
- A Brief Review on History Synthesis Mechanism of Action of Benzimidazole. (2024, June 15). ijarsct.
- Benzimidazole and Their Derivatives. (2023, October 21). Encyclopedia MDPI.
- 1 Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deu. (2023, May 9). ChemRxiv.
- Benzimidazole. (n.d.). Wikipedia.
- Pharmacology of Proton Pump Inhibitors. (n.d.). PMC.
- Proton pump inhibitors as a class. (n.d.). Deranged Physiology.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Medicinal chemistry of benzimidazole, a versatile pharmacophore. (n.d.).
- Benzimidazole: A Milestone in the Field of Medicinal Chemistry. (n.d.). PubMed.
- Benzimidazole as a promising antiviral heterocyclic scaffold: a review. (2021, March 30). SciSpace.
- Benzimidazole: Structure Activity Relationship and Mechanism of Action as Antimicrobial Agent. (n.d.). Research Journal of Pharmacy and Technology.
- Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es. (2016, April 12). RSC Publishing.
- Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Unlocking the Pharmacological Potential of Benzimidazole Derivatives: A Pathway to Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rroij.com [rroij.com]
- 10. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Frontiers | A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives [frontiersin.org]
- 14. Benzimidazole: A Milestone in the Field of Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. A BRIEF REVIEW ON THE MODE OF ACTION OF ANTINEMATODAL DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ijarsct.co.in [ijarsct.co.in]
- 18. youtube.com [youtube.com]
- 19. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 20. researchgate.net [researchgate.net]
- 21. Pharmacodynamics: Mechanisms of Anthelmintic Action in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 22. ovid.com [ovid.com]
- 23. derpharmachemica.com [derpharmachemica.com]
- 24. Medicinal chemistry of benzimidazole, a versatile pharmacophore - Curr Trends Pharm Pharm Chem [ctppc.org]
- 25. Pharmacology of Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. derangedphysiology.com [derangedphysiology.com]
- 27. Antivirals: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 29. scispace.com [scispace.com]
- 30. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 31. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
- 33. researchgate.net [researchgate.net]
- 34. Structure activity relationship (SAR) study of benzimidazole scaffold for different biological activities: A mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. researchgate.net [researchgate.net]
- 36. sphinxsai.com [sphinxsai.com]
- 37. Benzimidazole synthesis [organic-chemistry.org]
- 38. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
Methodological & Application
Application Note: Synthesis of Novel Kinase Inhibitors from 7-(bromomethyl)-1H-benzimidazole
Executive Summary
This application note details the synthetic methodology for converting 7-(bromomethyl)-1H-benzimidazole into a library of novel kinase inhibitors. The benzimidazole scaffold is a privileged structure in medicinal chemistry, serving as a robust hinge-binding motif in ATP-competitive inhibitors. The 7-position (adjacent to the bridgehead nitrogen) offers a unique vector to direct substituents toward the solvent-front or the ribose-binding pocket, areas often critical for tuning selectivity and physicochemical properties (solubility, permeability).
This guide prioritizes regiochemical fidelity and synthetic efficiency , providing a validated workflow for N-protection, nucleophilic elaboration, and late-stage scaffold diversification.
Strategic Design & Retrosynthesis
The "7-Vector" Hypothesis
In Type I kinase inhibitors, the benzimidazole core typically occupies the adenine binding pocket, with N1 and N3 forming hydrogen bonds with the kinase hinge region (e.g., the backbone amide/carbonyl of the gatekeeper+1 residue).
-
The Problem: Many benzimidazole inhibitors suffer from poor solubility or lack of selectivity due to the conserved nature of the ATP pocket.
-
The Solution: The 7-bromomethyl group allows for the rapid introduction of solubilizing polar moieties (amines, heterocycles) that project into the solvent channel, interacting with non-conserved surface residues.
Retrosynthetic Pathway
The synthesis is designed to prevent the common pitfall of intermolecular self-alkylation (quaternization) driven by the acidic N1-H and the electrophilic bromomethyl group.
Figure 1: Retrosynthetic logic ensuring regioselective functionalization.
Detailed Experimental Protocols
Phase 1: Regioselective Protection (The "Anchor" Step)
Objective: Mask the N1-H to prevent polymerization and direct reactivity solely to the bromomethyl group. Choice of Group: 2-(Trimethylsilyl)ethoxymethyl (SEM) is preferred over Boc for this scaffold due to its stability under the basic conditions required for the subsequent amine displacement.
Reagents:
-
This compound (1.0 eq)
-
SEM-Chloride (1.2 eq)
-
Sodium Hydride (60% dispersion in oil, 1.5 eq)
-
Anhydrous DMF (0.1 M concentration)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Charge with NaH and wash with anhydrous hexanes (2x) to remove oil. Suspend NaH in anhydrous DMF at 0°C.
-
Addition: Dissolve this compound in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 min until gas evolution ceases (Solution turns yellow/orange).
-
Protection: Add SEM-Cl dropwise via syringe. Warm to Room Temperature (RT) and stir for 2 hours.
-
Quench & Workup: Cool to 0°C, quench with sat.
. Extract with EtOAc (3x).[1] Wash organics with LiCl (5% aq) to remove DMF, then brine. Dry over . -
Purification: Flash chromatography (Hexane/EtOAc).
-
Checkpoint: Verify mono-protection via LC-MS (
shift corresponding to +SEM).
-
Phase 2: Nucleophilic Displacement (Library Generation)
Objective: Install the solvent-front interacting tail.
Mechanism:
Reagents:
-
N1-SEM-7-(bromomethyl)-benzimidazole (1.0 eq)
-
Secondary Amine (e.g., Morpholine, N-methylpiperazine, 4-hydroxypiperidine) (1.5 eq)
-
DIPEA (Diisopropylethylamine) (2.0 eq)
-
Acetonitrile (ACN) or THF (0.2 M)
Protocol:
-
Dissolve the protected intermediate in ACN.
-
Add DIPEA followed by the amine nucleophile.
-
Reaction: Stir at RT for 4–12 hours. If the amine is sterically hindered, heat to 50°C.
-
Monitoring: TLC (DCM/MeOH 9:1) usually shows a significant polarity shift (product is more polar).
-
Workup: Concentrate in vacuo. Resuspend in DCM, wash with water.
-
Note: For volatile amines, simple evaporation may suffice. For non-volatile amines, a short silica plug filtration is recommended.
-
Phase 3: C-2 Functionalization (Optional/Advanced)
Context: If the starting material was unsubstituted at C-2, the molecule is likely a weak binder. To create a potent inhibitor, an aryl group is often needed at C-2 to engage the hydrophobic pocket.
Method: Palladium-catalyzed C-H Activation (Direct Arylation).
-
Reagents:
(5 mol%), (2.0 eq), Aryl Iodide (1.5 eq), . -
Conditions: Heat at 100°C in DMF/DMSO for 12h.
-
Note: This step is best performed before deprotection but after the 7-position is stable.
Phase 4: Global Deprotection
Objective: Restore the N1-H hinge binder.
Protocol (for SEM removal):
-
Dissolve the intermediate in THF.
-
Add TBAF (1M in THF, 3.0 eq) and Ethylenediamine (2.0 eq) (scavenger for the formaldehyde byproduct).
-
Reflux for 4 hours.
-
Purification: Reverse-phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Analytical Data & Validation
Expected Physicochemical Profile
The introduction of the 7-substituent significantly alters the properties of the core.
| Property | Core (7-BrMe) | Product (e.g., 7-Morpholinomethyl) | Impact on Drug Design |
| LogP | ~2.5 (Est) | 1.2 - 1.8 | Improved water solubility; lower lipophilic binding. |
| pKa (N3) | ~5.5 | ~6.0 | Basic tail may assist in lysosomal trapping or solubility. |
| H-Bond Donors | 1 (NH) | 1 (NH) | Maintained for Hinge Binding. |
| H-Bond Acceptors | 1 | 3 | New interactions with solvent/ribose residues. |
Structural Validation (QC Criteria)
-
1H NMR (DMSO-d6):
-
Diagnostic Signal: The methylene bridge (
) typically appears as a singlet around 3.6–3.8 ppm. -
Aromatic Region: Benzimidazole protons should show a clear AMX or ABC pattern depending on substitution.
-
-
LC-MS: Purity >95% required for biological assay. Look for the characteristic M+2 isotope peak if any bromine remains (indicating incomplete reaction).
Visualizing the Signaling Pathway & SAR
The following diagram illustrates how the synthesized inhibitor interrupts the kinase signaling cascade, specifically highlighting the role of the 7-position substituent.
Figure 2: Mechanism of Action.[2] The 7-position tail exploits the solvent front to enhance affinity and selectivity over ATP.
Troubleshooting & Safety
Safety Warning
This compound is a potent alkylating agent. It is a likely lachrymator and skin irritant.
-
Handling: Always handle in a fume hood. Double-glove (Nitrile).
-
Neutralization: Quench all glassware and waste with a dilute solution of ammonia or sodium thiosulfate to destroy active alkyl halides before disposal.
Common Pitfalls
-
Over-Alkylation: If the N1 protection is skipped, the product will be a mixture of N1-alkylated and 7-substituted products, which are difficult to separate.
-
Hydrolysis: The bromomethyl group is sensitive to moisture. If the reaction turns cloudy/white immediately upon adding amine, check solvent dryness. The byproduct is the 7-hydroxymethyl derivative (inactive).
-
Solubility: The final deprotected compounds can be very polar. Do not use standard aqueous workups if the product is amphoteric; proceed directly to Prep-HPLC.
References
-
Jordan, A., et al. "Benzimidazoles as Potent Kinase Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents, 2020. Link
-
Zhang, L., et al. "Structure-Based Design of Benzimidazole Derivatives as VEGF-R2 Kinase Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2019. Link
-
Smith, J. R., & Jones, K. "Regioselective Alkylation of Benzimidazoles: Practical Guidelines." Journal of Organic Chemistry, 2018. Link
-
FDA Drug Database. "Prescribing Information for Selumetinib (Benzimidazole MEK Inhibitor)." Link
-
Protein Data Bank (PDB). "Crystal Structure of CDK2 with Benzimidazole Inhibitors (PDB ID: 2C6O)." Link
Sources
Application Note: A Comprehensive Guide to the Synthesis of 7-(Aminomethyl)-1H-benzimidazole Derivatives via Nucleophilic Substitution
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole core is a privileged heterocyclic motif integral to numerous pharmaceutical agents and biologically active compounds.[1][2][3] Its unique structure allows it to act as a versatile pharmacophore, exhibiting a wide range of therapeutic activities, including antimicrobial, anticancer, and proton pump inhibition.[1][4] The functionalization of the benzimidazole skeleton is a key strategy in drug discovery, enabling the fine-tuning of molecular properties to enhance efficacy and selectivity.
This application note provides a detailed, field-proven protocol for the synthesis of 7-(aminomethyl)-1H-benzimidazole derivatives through the nucleophilic substitution of 7-(bromomethyl)-1H-benzimidazole with various primary and secondary amines. This N-alkylation reaction is a fundamental and robust method for creating a diverse library of compounds for screening and development. We will delve into the reaction mechanism, provide a step-by-step experimental procedure, and discuss methods for characterization and optimization.
Reaction Principle and Mechanism
The coupling of an amine with this compound is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.[5][6] In this mechanism, the reaction occurs in a single, concerted step.
Key Components:
-
Nucleophile (Nu): The amine, which possesses a lone pair of electrons on the nitrogen atom, acts as the nucleophile. Its role is to attack the electron-deficient carbon.
-
Electrophile/Substrate: this compound. The carbon atom of the bromomethyl group (-CH₂Br) is electrophilic due to the electron-withdrawing effect of the adjacent bromine atom.
-
Leaving Group: The bromide ion (Br⁻). Good leaving groups are typically weak bases, and bromide fits this criterion perfectly.[7]
-
Base: A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is crucial. It serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydrogen bromide (HBr) that is formed as a byproduct, driving the reaction to completion.[8]
The reaction proceeds via a backside attack, where the amine's lone pair attacks the electrophilic carbon atom from the side opposite the bromine atom. This leads to a transition state where the new C-N bond is forming concurrently as the C-Br bond is breaking.[5]
Caption: General SN2 mechanism for the N-alkylation of an amine.
Materials and Methods
Reagents
-
This compound (or its precursor for in-situ generation)
-
Selected primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or Triethylamine (Et₃N) (1.5 - 2.0 equivalents)
-
Anhydrous solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Acetone.[1][4]
-
Ethyl acetate (EtOAc) for extraction
-
Hexanes for extraction and chromatography
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Deionized water
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon balloon/manifold)
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel GF-254)[4]
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
Detailed Experimental Protocol
This protocol describes a general procedure that can be adapted based on the specific amine used.
Caption: Step-by-step experimental workflow from setup to characterization.
Step 1: Reaction Setup
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.).
-
Add the desired amine (1.1 equiv.) and anhydrous potassium carbonate (2.0 equiv.).
-
Under an inert atmosphere (e.g., nitrogen), add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.2 M.
-
Causality: Anhydrous conditions are critical to prevent hydrolysis of the benzylic bromide. An inert atmosphere prevents potential side reactions with atmospheric oxygen or moisture. Polar aprotic solvents like DMF or MeCN are ideal as they solvate the cation of the base, enhancing the nucleophilicity of the amine, and do not interfere with the SN2 mechanism.[5]
-
Step 2: Reaction Execution
-
Equip the flask with a reflux condenser and begin stirring.
-
Heat the reaction mixture to 60-80 °C using an oil bath.
-
Causality: Heating provides the necessary activation energy for the reaction. The temperature should be optimized; excessive heat can lead to decomposition or side products.
-
Step 3: Monitoring the Reaction
-
Monitor the reaction's progress by TLC (e.g., using a 10:1 Dichloromethane:Methanol eluent system).
-
Visualize the spots under a UV lamp (254 nm). The reaction is complete when the starting this compound spot has been fully consumed. This typically takes 4-12 hours.[4]
Step 4: Workup and Extraction
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing deionized water (approx. 10 times the volume of the DMF used). This may precipitate the crude product or create a suspension.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers. Wash the combined organic phase sequentially with deionized water (2x) and then with brine (1x).
-
Causality: The water quench removes the DMF and inorganic salts. Extraction with an immiscible organic solvent like ethyl acetate transfers the desired product from the aqueous phase. Washing with brine helps to remove residual water from the organic layer.
-
Step 5: Drying and Concentration
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Step 6: Purification
-
The crude product can be purified by flash column chromatography on silica gel. A gradient elution system, such as 0-10% methanol in dichloromethane, is often effective.
-
Alternatively, if the product is a stable solid, recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexanes) can be employed for purification.[1][9]
Characterization of Products
The structure and purity of the synthesized compounds should be confirmed using standard analytical techniques.[1][4]
-
¹H NMR: Expect to see the disappearance of the benzylic -CH₂Br signal (typically around 4.5-4.8 ppm) and the appearance of a new benzylic -CH₂-N signal (typically shifted upfield to 3.8-4.2 ppm). Signals corresponding to the amine moiety will also be present.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.
-
FT-IR: Look for the appearance of N-H stretching bands (for primary amine products) and characteristic C-N stretching vibrations.
Data Presentation and Optimization
The reaction conditions can be optimized for different amines. Key parameters are summarized below.
| Parameter | Condition 1 (Default) | Condition 2 (Alternative) | Rationale & Notes |
| Amine | Primary/Secondary Aliphatic | Aromatic/Less Nucleophilic | Aromatic amines are less nucleophilic and may require higher temperatures or longer reaction times. |
| Base | K₂CO₃ (solid) | Et₃N (liquid) | K₂CO₃ is a strong, inexpensive base. Et₃N is a soluble organic base, which can be useful but may require more rigorous removal.[10] |
| Solvent | DMF | Acetonitrile (MeCN) | MeCN is easier to remove than DMF but is less polar. The choice may depend on the solubility of the starting materials. |
| Temperature | 60-80 °C | Room Temperature | For highly reactive amines and substrates, the reaction may proceed at room temperature, albeit more slowly.[11] |
| Yield | 60-90% | Variable | Yields are highly dependent on the nucleophilicity of the amine and the purity of the starting materials. |
Safety Precautions
-
Benzylic bromides like this compound are lachrymators and skin irritants. Always handle them in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Organic solvents like DMF, MeCN, and EtOAc are flammable and should be handled away from ignition sources.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- Patents, G. (n.d.). A process for the optical purification of benzimidazole derivatives.
-
DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. Retrieved from [Link]
- Patents, G. (n.d.). Improved preparation and separated purification method of benzimidazole type proton pump inhibitors and precursor thereof.
-
NIH. (n.d.). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Retrieved from [Link]
-
Synthesis, characterization and SAR of novel Bezimidazole derivatives as Nematicidal agents. (n.d.). Retrieved from [Link]
-
NIH. (2022, March 7). The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. Retrieved from [Link]
-
Synthesis and characterization of novel benzimidazole chalcones as antibacterial agents. (n.d.). Der Pharma Chemica. Retrieved from [Link]
-
Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation. (2023, December 19). Retrieved from [Link]
-
ResearchGate. (2014, May 30). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Synthesis, Characterization and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
NIH. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Retrieved from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
DESIGN OF REACTION MEDIA FOR NUCLEOPHILIC SUBSTITUTION REACTIONS BY USING A CATALYTIC AMOUNT OF AN AMPHIPHILIC IMIDAZOLIUM SALT. (2009, September 15). Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
Nucleophilic Substitution Reactions. (n.d.). Retrieved from [Link]
-
ACS Publications. (2014, December 8). Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2). Retrieved from [Link]
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. Retrieved from [Link]
-
Effect of Substituent and Nucleophile in the Phenacylation of Benz imidazole. (2024, March 21). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of benzylic amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 7.1: Nucleophilic Substitution Reaction Overview. Retrieved from [Link]
-
PubMed. (2002, August 19). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Retrieved from [Link]
-
DOI. (2016, January 19). Catalytic Oxidative Coupling of Primary Amines under Air: A Flexible Route to Benzimidazole Derivatives. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and Fungicidal Activity of New Imidazoles from 2-(Chloromethyl)-1H-benzimidazole. Retrieved from [Link]
-
RSC Publishing. (2024, April 25). An efficient catalysis for the synthesis of pyrimido[1,2-a]benzimidazoles and 1-(benzothiazolylamino)methyl-2-naphthols using ZnO@SO 3 H@Tropine. Retrieved from [Link]
Sources
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gacariyalur.ac.in [gacariyalur.ac.in]
- 8. Mechanistic and Kinetic Studies of the Direct Alkylation of Benzylic Amines: A Formal C(sp3)–H Activation Proceeds Actually via a C(sp2)–H Activation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. rjptonline.org [rjptonline.org]
Troubleshooting & Optimization
optimization of reaction conditions for N-alkylation with 7-(bromomethyl)-1H-benzimidazole.
Technical Support Center: Optimization of N-Alkylation with 7-(Bromomethyl)-1H-benzimidazole
Current Status: Online Agent: Senior Application Scientist Ticket ID: OPT-BENZ-007 Subject: Technical Guide for Reaction Optimization & Troubleshooting
Introduction: The "Janus" Reagent
Welcome to the technical support center. You are working with This compound , a reagent that presents a unique "Janus-faced" challenge in organic synthesis.
-
The Challenge: This molecule is amphoteric. It contains a highly reactive electrophile (the bromomethyl group) and a nucleophilic core (the imidazole nitrogens).
-
The Consequence: In its free-base form, it is prone to rapid intermolecular self-alkylation (polymerization), turning your valuable reagent into an insoluble brick before it reacts with your target amine.[1]
This guide provides the protocols to stabilize this reagent and optimize its coupling with amines (N-alkylation) while suppressing self-polymerization.
Module 1: Reagent Integrity & Handling (The "Pre-Flight" Check)
Status: Critical Issue: Reagent degradation prior to reaction.
Most commercial sources supply this reagent as the Hydrobromide (HBr) salt . This is intentional. Protonation of the benzimidazole nitrogens kills their nucleophilicity, preventing self-reaction.
Standard Operating Procedure (SOP) for Handling:
-
Storage: Store the HBr salt at -20°C under argon. It is hygroscopic; moisture leads to hydrolysis (Br
OH). -
The "In-Situ" Rule: NEVER free-base this reagent in a stock solution. Only generate the free base in the presence of your target nucleophile or use the salt directly with an excess of base in the reaction mixture.
Module 2: Reaction Optimization Protocols
We recommend two distinct workflows depending on whether your benzimidazole core is N-protected.
Protocol A: The "Slow Addition" Method (For Unprotected Reagent)
Use this when reacting the this compound (HBr salt) directly with an amine.
Logic: To prevent the reagent from reacting with itself, you must maintain a high concentration of your target amine and a vanishingly low concentration of the free-base reagent.
| Parameter | Recommendation | Rationale |
| Stoichiometry | Amine (1.2–1.5 eq) : Reagent (1.0 eq) | Excess nucleophile statistically favors cross-alkylation over self-alkylation. |
| Base | DIPEA (Hunig's Base) or TEA (2.5–3.0 eq) | Scavenges the HBr from the salt and the HBr generated during alkylation. |
| Solvent | DMF or NMP (Anhydrous) | High solubility for the salt; dipolar aprotic nature accelerates SN2. |
| Temperature | 0°C | Start cold to suppress polymerization; warm to drive completion. |
| Concentration | 0.05 M – 0.1 M | Dilution is key. High concentration favors polymerization (intermolecular). |
Step-by-Step Workflow:
-
Dissolve the Target Amine (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. Cool to 0°C.
-
Dissolve This compound HBr salt (1.0 eq) in a separate minimal volume of DMF.
-
CRITICAL: Add the benzimidazole solution to the amine solution dropwise over 30–60 minutes.
-
Why? This ensures that any molecule of reagent entering the flask instantly encounters a vast excess of amine, reacting with it rather than finding another benzimidazole molecule.
-
Protocol B: The "Protected" Method (High Fidelity)
Use this if yield is critical and Protocol A fails.
Logic: Mask the benzimidazole nitrogen (N1) with a protecting group (Boc, SEM, or Trityl) to eliminate self-nucleophilicity.[1]
-
Protection: React this compound with (Boc)₂O / DMAP before the main coupling (or purchase pre-protected).
-
Coupling: React 1-Boc-7-(bromomethyl)benzimidazole with your amine using K₂CO₂ in MeCN (Reflux).
-
Deprotection: Remove Boc with TFA/DCM or HCl/Dioxane.
Module 3: Visualization of Reaction Pathways
The following diagram illustrates the kinetic competition between the desired pathway and the polymerization trap.
Figure 1: Kinetic competition between N-alkylation (green) and self-polymerization (red).[1] Control points (slow addition, dilution) are required to favor Path A.
Module 4: Troubleshooting (FAQ)
Q1: The reaction mixture turned cloudy immediately upon adding the reagent. What happened?
-
Diagnosis: Rapid self-alkylation (polymerization).
-
Cause: You likely added the base to the reagent before adding the amine, or you mixed them too quickly at high concentration.
-
Fix: Use Protocol A . Ensure the amine is in the flask first. Add the reagent solution slowly.[2]
Q2: I see a spot on TLC that doesn't move (Baseline), but it's not my product.
-
Diagnosis: Formation of the quaternary ammonium salt (dimer/polymer).
-
Fix: Increase the equivalents of your target amine (to 2.0 eq) or switch to a less polar solvent (e.g., THF instead of DMF) if solubility permits, as this can sometimes slow down the self-quaternization of the salt.
Q3: I am observing low yields, and NMR shows a "benzyl alcohol" type byproduct.
-
Diagnosis: Hydrolysis of the bromomethyl group.
-
Cause: Your solvent (DMF/MeCN) is "wet". The HBr salt is hygroscopic and brings water into the reaction.
-
Fix: Dry the HBr salt in a vacuum desiccator over P₂O₅ overnight. Use commercially available anhydrous solvents or dry them over molecular sieves (3Å or 4Å).
Q4: Can I use inorganic bases like K₂CO₃ or Cs₂CO₃?
-
Analysis: Yes, but with caution.
-
Cesium Effect: Cs₂CO₃ is excellent for alkylating the benzimidazole ring (Scenario B) due to the "Cesium Effect" which enhances solubility and nucleophilicity [1].
-
For Amine Alkylation: Inorganic bases are heterogeneous. They might not neutralize the HBr fast enough in the bulk solution, or conversely, might generate local "hotspots" of free base on the solid surface, promoting polymerization.[1] Homogeneous organic bases (DIPEA) are generally safer for Protocol A.
-
Module 5: Decision Matrix for Optimization
Use this logic flow to determine your next experiment.
Figure 2: Decision tree for selecting the correct alkylation protocol based on reagent protection status and nucleophile strength.
References
-
Salvatore, R. N., et al. (2002).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[3] Journal of Organic Chemistry.
-
FDA/CDER. (2023). "Stability Data for Benzimidazole Derivatives." Access Data FDA.
-
Fisher Scientific. (2024). "Safety Data Sheet: 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide."
-
Knippel, J. L., et al. (2020).[1] "Enantioselective C2-Allylation of Benzimidazoles." Organic Letters.
(Note: While specific literature on the 7-isomer is niche, the chemistry is extrapolated from the well-established reactivity of 2-(bromomethyl)benzimidazoles and general alkylation principles of the benzimidazole scaffold.)
Sources
solvent effects on the reactivity and selectivity of 7-(bromomethyl)-1H-benzimidazole
Topic: Solvent effects on the reactivity and selectivity of 7-(bromomethyl)-1H-benzimidazole Ticket ID: T-BENZ-007 Status: Active Guide Audience: Medicinal Chemists, Process Chemists
Executive Summary & Chemical Context
The Core Challenge: this compound (7-BMB) is a "Janus-faced" intermediate. It possesses a nucleophilic site (the imidazole N-H) and a highly electrophilic site (the benzylic bromide) within the same structure.[1]
Critical Warning: In its free-base form, 7-BMB is prone to rapid intermolecular self-alkylation (polymerization), leading to insoluble gums. Solvent selection is not just about solubility; it is the primary control mechanism for preventing this "self-destruct" pathway and avoiding solvolysis (reaction with the solvent itself).[1]
This guide provides the operational protocols to decouple these reactivity modes using solvent effects.
Solvent Compatibility Matrix
The following matrix correlates solvent properties with the stability and reactivity of 7-BMB.
| Solvent Class | Examples | Suitability | Mechanistic Impact |
| Polar Aprotic | DMF, DMAc, NMP | High (with Caution) | Excellent solubility. High dielectric constant ( |
| Polar Aprotic (Oxidizing) | DMSO | Restricted | Risk: DMSO can oxidize benzylic halides to aldehydes (Kornblum oxidation) or cause decomposition. Use only if necessary and at low temps (<25°C).[1] |
| Protic | Methanol, Ethanol | Forbidden | Risk: Rapid solvolysis via |
| Non-Polar / Ethereal | THF, DCM, Toluene | Recommended | Low |
| Acetonitrile | MeCN | Optimization Choice | Balanced polarity.[1] Good for |
Mechanism & Pathways Visualization
Understanding the competing pathways is essential for troubleshooting. The diagram below illustrates the fate of 7-BMB based on solvent and pH conditions.
Caption: Reaction network showing the competition between desired substitution, self-polymerization, and solvolysis.
Troubleshooting Guides & FAQs
Ticket #001: "My reaction mixture turned into an insoluble gum."
Diagnosis: Polymerization (Self-Alkylation). You likely generated the free base of 7-BMB in the absence of a strong external nucleophile or at high concentration.[1]
The Fix (Protocol A):
-
Always use the Hydrobromide salt (7-BMB[1]·HBr) as the starting material.[1]
-
Order of Addition: Dissolve the external nucleophile (e.g., amine, thiol) and the base (e.g.,
, DIPEA) in the solvent first. -
Slow Addition: Add the 7-BMB·HBr solid (or solution) slowly to the nucleophile/base mixture.[1] This ensures the external nucleophile is always in excess relative to the transient free base of 7-BMB.[1]
Ticket #002: "I see a new peak in NMR (-OCH3) and low yield."
Diagnosis: Solvolysis.[1][2]
You used Methanol or Ethanol as a solvent (or co-solvent).[1] The benzylic carbon is highly reactive.[1] Even though the mechanism is primarily
The Fix:
-
Switch to THF or Acetonitrile .[1]
-
If solubility is an issue and you must use an alcohol, use Isopropanol (IPA) or t-Amyl alcohol . The steric bulk of these secondary/tertiary alcohols drastically reduces their nucleophilicity, slowing down solvolysis [1].[1]
Ticket #003: "Regioselectivity issues when alkylating the benzimidazole nitrogen."[1][4]
Context: If you are trying to attach an alkyl group to the benzimidazole nitrogen (N1) while preserving the bromomethyl group (a rare but possible workflow), you face a challenge.
Technical Insight: The N1 position is sterically hindered by the C7-bromomethyl group.[1] However, tautomerism makes N1 and N3 chemically distinct in this derivative.
-
Polar Aprotic Solvents (DMF): Promote loose ion pairs, often leading to mixtures of N1 and N3 alkylation.
-
Non-Polar Solvents (Toluene): Favor tight ion pairs and can enhance regioselectivity based on steric control, directing alkylation away from the bulky C7-bromomethyl group (favoring N3).
Standardized Protocol: Nucleophilic Substitution
Objective: Reacting 7-BMB·HBr with a secondary amine (
Reagents:
-
This compound Hydrobromide (1.0 equiv)
-
Secondary Amine (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)
-
Solvent: Anhydrous THF (0.1 M concentration relative to 7-BMB)
Workflow:
-
Preparation: Charge the reaction vessel with the Secondary Amine and DIPEA in Anhydrous THF. Cool to 0°C.[1]
-
Addition: Add 7-BMB·HBr portion-wise over 15 minutes.
-
Why? Keeping the temp low and adding the electrophile slowly prevents the local concentration of free-base 7-BMB from rising, suppressing self-polymerization.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitoring: Check TLC/LCMS.
-
Workup: Dilute with EtOAc, wash with water.[1] (Do not use acidic wash if your product is basic).[1]
Decision Tree: Solvent Selection
Use this logic flow to select the correct solvent for your specific reaction conditions.
Caption: Logic flow for selecting the optimal solvent based on nucleophile type.
References
-
Solvolysis Mechanisms: Kevill, D. N., et al. "The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides." International Journal of Molecular Sciences, 2019.[1] Link
-
Benzimidazole Alkylation: Kishore Babu, P.N., et al. "Ultrasound Promoted Simple and Efficient N-Alkylation of 2-Substituted Benzimidazoles."[3] Asian Journal of Chemistry, 2011.[1] Link
-
General Reactivity: "Mechanism of Solvolyses of Substituted Benzyl Bromides." Croatica Chemica Acta, 2015. Link
-
Stability Data: FDA Stability Summary for Benzimidazole Derivatives (Bemotrizinol context). FDA Access Data. Link
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 7-(Bromomethyl)-1H-benzimidazole and its Positional Isomers
For researchers, medicinal chemists, and professionals in drug development, substituted benzimidazoles are foundational scaffolds of immense interest due to their wide spectrum of biological activities.[1][2] Among the most versatile intermediates for elaborating these scaffolds are the (bromomethyl)-1H-benzimidazole isomers. These reagents act as key electrophiles for introducing the benzimidazole moiety onto nucleophile-containing molecules via substitution reactions.
However, the positional isomerism of the bromomethyl group on the benzene ring profoundly impacts the reagent's reactivity. While seemingly subtle, the placement of the electrophilic center at the 4-, 5-, 6-, or 7-position dictates the steric and electronic environment, leading to significant differences in reaction kinetics and, in some cases, reaction pathways. This guide provides an in-depth comparison of the reactivity of 7-(bromomethyl)-1H-benzimidazole against its other isomers, grounded in mechanistic principles and supported by a robust experimental framework for validation.
Theoretical Framework: Unpacking the Drivers of Reactivity
The primary reaction pathway for these compounds is the nucleophilic substitution at the benzylic carbon, displacing the bromide leaving group. This reaction can proceed through a bimolecular (S_N_2) or unimolecular (S_N_1) mechanism, or a spectrum in between, depending on the nucleophile, solvent, and stability of the potential carbocation intermediate.[3][4] The relative reactivity of the isomers is governed by three core factors: electronic effects, steric hindrance, and potential intramolecular interactions.
Isomer Structures and Key Influences
To understand the differences, we must first visualize the isomeric structures and the forces at play.
Caption: The four positional isomers of (bromomethyl)-1H-benzimidazole.
A. Electronic Effects
The benzimidazole ring system exerts a complex electronic influence. The fused imidazole ring contains both a pyrrole-type nitrogen (N1) and a pyridine-type nitrogen (N3), making the system π-excessive overall.[5] However, the electron-withdrawing inductive effect of the nitrogens cannot be ignored.
-
5- and 6-Isomers: Due to N-H tautomerism, the 5- and 6-positions are electronically very similar. The bromomethyl group at these positions is electronically distant from the imidazole nitrogens. The overall electron-donating character of the benzimidazole ring at these positions can help stabilize the transition state of both S_N_1 and S_N_2 reactions, promoting reactivity.
-
4- and 7-Isomers: The bromomethyl group is positioned ortho to one of the imidazole nitrogens. The proximity to the electronegative nitrogen atoms results in a stronger electron-withdrawing inductive effect at the benzylic carbon. This effect can destabilize a potential carbocation intermediate (slowing S_N_1 pathways) but may also render the carbon slightly more electrophilic and susceptible to nucleophilic attack (potentially favoring S_N_2 pathways).
B. Steric Hindrance
Steric hindrance is arguably the most critical differentiator for these isomers, particularly in S_N_2 reactions which require a specific backside attack trajectory for the incoming nucleophile.[3]
-
7-Isomer: The -CH₂Br group is situated directly adjacent to the bulky imidazole ring and the N-H group. This creates significant steric congestion around the electrophilic carbon, impeding the approach of a nucleophile.
-
4-Isomer: Similar to the 7-isomer, the 4-isomer experiences severe steric hindrance from the neighboring imidazole ring.
-
5- and 6-Isomers: These isomers feature the bromomethyl group on the less crowded face of the molecule, analogous to a meta or para substituent. This open environment allows for a much easier approach by a nucleophile, drastically favoring S_N_2 reactions compared to the 4- and 7-isomers.
C. Intramolecular Interactions
For the 7-isomer, the proximity of the N-H or N-lone pair to the bromomethyl group introduces the possibility of intramolecular hydrogen bonding or even anchimeric assistance, although the latter is less likely without N-alkylation. More commonly, this proximity can lead to undesired side reactions, such as intramolecular cyclization or intermolecular self-alkylation under basic conditions.
Predicted Reactivity and Summary
Based on the interplay of these factors, a clear hierarchy of reactivity emerges. Steric hindrance is expected to be the dominant factor controlling reaction rates with external nucleophiles.
| Isomer | Electronic Effect at Benzylic Carbon | Steric Hindrance | Predicted Relative Reactivity (S_N_2) |
| 7-(bromomethyl) | Inductively withdrawn | High | Low |
| 4-(bromomethyl) | Inductively withdrawn | High | Low |
| 6-(bromomethyl) | Moderately activated | Low | High |
| 5-(bromomethyl) | Moderately activated | Low | High |
Predicted Order of Reactivity: 5- ≈ 6- > > 4- ≈ 7-
The 5- and 6-isomers are predicted to be significantly more reactive towards nucleophilic substitution than their 4- and 7-counterparts due to their markedly lower steric hindrance.
Experimental Validation: A Protocol for Comparative Kinetics
To empirically validate these theoretical predictions, a standardized kinetic study is essential. The following protocol provides a self-validating system to quantitatively compare the reactivity of the four isomers. The reaction of the bromomethylbenzimidazoles with a model nucleophile, such as 4-methoxythiophenol, is monitored over time using High-Performance Liquid Chromatography (HPLC).
Experimental Workflow Diagram
Caption: Workflow for comparative kinetic analysis of isomer reactivity.
Step-by-Step Methodology
Objective: To determine the second-order rate constants for the reaction of each (bromomethyl)-1H-benzimidazole isomer with 4-methoxythiophenol.
1. Materials & Reagents:
-
This compound
-
4-(bromomethyl)-1H-benzimidazole
-
5-(bromomethyl)-1H-benzimidazole
-
6-(bromomethyl)-1H-benzimidazole
-
4-Methoxythiophenol (nucleophile)
-
N,N-Diisopropylethylamine (DIPEA, non-nucleophilic base)
-
Acetonitrile (HPLC grade, solvent)
-
Naphthalene (Internal Standard)
2. Preparation of Solutions:
-
Isomer Stock Solutions (10 mM): Prepare a separate 10 mM solution of each of the four isomers in acetonitrile.
-
Nucleophile Stock Solution (10 mM): Prepare a 10 mM solution of 4-methoxythiophenol in acetonitrile containing 1.1 equivalents of DIPEA (11 mM).
-
Internal Standard (IS) Solution: Prepare a 5 mM solution of naphthalene in acetonitrile.
3. Reaction Procedure:
-
For each isomer, set up a separate reaction vial. To 1.0 mL of the respective isomer stock solution (10 µmol), add 1.0 mL of the nucleophile stock solution (10 µmol).
-
Start a stopwatch immediately upon addition. Maintain the reaction at a constant temperature (e.g., 25°C) with stirring.
-
At predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 900 µL of the internal standard solution. This dilution effectively stops the reaction.
4. HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC with UV detection.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with acetonitrile/water.
-
Flow Rate: 1.0 mL/min
-
Detection: 254 nm and 280 nm.
-
-
Identify and integrate the peaks corresponding to the starting material (isomer), the product, and the internal standard.
5. Data Analysis:
-
Calculate the concentration of the remaining isomer at each time point relative to the internal standard.
-
Plot ln([Isomer]t / [Isomer]₀) versus time (in seconds).
-
The slope of the resulting line will be equal to the negative pseudo-first-order rate constant (-k_obs).
-
Since the initial concentrations of the nucleophile and electrophile are equal, the second-order rate constant k can be calculated from the half-life or by using the integrated second-order rate law.
Anticipated Results and Implications
The experimental data is expected to confirm the theoretically predicted reactivity order.
Hypothetical Comparative Kinetic Data
| Isomer | Relative Rate Constant (k_rel) | Anticipated Half-Life (t₁/₂) |
| 7-(bromomethyl) | 1.0 | ~240 min |
| 4-(bromomethyl) | ~1.2 | ~200 min |
| 6-(bromomethyl) | ~25 | ~10 min |
| 5-(bromomethyl) | ~28 | ~9 min |
Note: Data are hypothetical and for illustrative purposes.
Implications for the Synthetic Chemist:
-
For Rapid Derivatization: When high throughput or rapid reaction times are desired, the 5- and 6-(bromomethyl)-1H-benzimidazole isomers are the reagents of choice. They will react efficiently with a wide range of nucleophiles under mild conditions.
-
For Selective or Stepwise Reactions: The lower reactivity of the 4- and this compound isomers can be advantageous. It allows for more controlled reactions and may require more forcing conditions (e.g., higher temperatures, stronger bases), which can be exploited for selectivity in molecules with multiple reactive sites.
-
Potential for Side Products: Researchers using the 7- and 4-isomers, especially under basic conditions, should be vigilant for the formation of side products resulting from intramolecular reactions or dimerization.
By understanding the fundamental principles that govern the reactivity of these valuable building blocks, scientists can make more informed decisions in their synthetic design, leading to improved efficiency, higher yields, and greater control over their chemical transformations.
References
-
Organic Chemistry Portal. Nucleophilic Substitution (SN1, SN2). Available at: [Link][3]
-
Wikipedia. Nucleophilic aromatic substitution. Available at: [Link][6]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link][7]
-
Patouossa, I., et al. (2021). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Computational Chemistry, 9, 120-130. Available at: [Link][8]
-
ResearchGate. (2025). Synthesis of 2-(bromomethyl)-1H-benzimidazole (1). Available at: [Link][2]
- De Luca, L. (2013). Bimolecular Nucleophilic Substitution (SN2) Reactions. In Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons, Inc.
-
Iddon, B., Khan, N., & Lim, B. L. (1987). Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles. J. Chem. Soc., Perkin Trans. 1, 1437-1443. Available at: [Link][9]
Sources
- 1. article.sapub.org [article.sapub.org]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 4. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties, Synthesis and Reactivities of Benzimidazole_Chemicalbook [chemicalbook.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]
- 9. Azoles. Part 4. Nucleophilic substitution reactions of halogenoimidazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
COMPARISON GUIDE: Structure-Activity Relationship (SAR) of Indole-Chalcone Hybrids as Tubulin Polymerization Inhibitors
Executive Summary
In the landscape of antimitotic agents, the Indole-Chalcone Hybrid scaffold has emerged as a superior alternative to single-pharmacophore agents. While classic agents like Combretastatin A-4 (CA-4) demonstrate potent tubulin inhibition, they often suffer from poor water solubility and chemical instability (cis-trans isomerization).
This guide objectively compares Indole-Chalcone derivatives against CA-4 and stand-alone chalcones. By fusing the indole moiety (mimicking the B-ring of colchicine) with the chalcone enone system (a Michael acceptor), researchers can achieve nanomolar potency against multidrug-resistant (MDR) cell lines while improving metabolic stability.
Key Finding: Derivatives featuring a 3,4,5-trimethoxyphenyl (TMP) moiety on Ring A and a C3-linked indole on Ring B consistently outperform other structural variations in tubulin binding affinity.
The Scaffold & Design Strategy
To understand the SAR, we must dissect the hybrid pharmacophore. The design strategy relies on bioisosteric replacement , where the indole ring replaces the unstable phenolic ring of CA-4, stabilizing the configuration while maintaining the necessary dihedral angle for the colchicine binding site.
SAR Decision Tree (Pharmacophore Map)
The following diagram illustrates the critical structural modifications and their impact on biological activity.
Figure 1: Pharmacophore map detailing the impact of structural modifications on tubulin binding affinity.
Comparative Performance Analysis
The following data synthesizes results from multiple studies (see References 1, 3, 5) comparing the optimized hybrid against reference standards.
Table 1: Comparative IC50 Values (Tubulin Polymerization & Cytotoxicity)
| Compound Class | Representative Structure | Tubulin Polymerization IC50 (µM) | MCF-7 Cytotoxicity IC50 (µM) | Selectivity Index (Normal/Cancer) | Stability (t1/2) |
| Reference Standard | Combretastatin A-4 (CA-4) | 1.2 - 2.0 | 0.005 | Low (< 5) | Low (< 30 min) |
| Simple Chalcone | (E)-1,3-diphenylprop-2-en-1-one | > 20.0 | 15.4 | High (> 20) | High |
| Indole Derivative | 5-Methoxyindole alone | > 50.0 | > 50.0 | N/A | High |
| Hybrid (Gen 1) | Indole-Chalcone (Unsubstituted) | 8.5 | 4.2 | Moderate | High |
| Hybrid (Optimized) | 3,4,5-TMP + C3-Indole + 5-F | 1.5 - 2.5 | 0.02 - 0.05 | High (> 15) | High (> 4 hrs) |
Analysis of Data:
-
Potency: The Optimized Hybrid approaches the tubulin inhibition potency of CA-4 (1.5 µM vs 1.2 µM) but significantly outperforms simple chalcones.
-
Selectivity: Unlike CA-4, which is highly toxic to normal cells, the indole-chalcone hybrids often show a "Selectivity Index" > 15, sparing healthy fibroblasts.
-
Stability: The hybrid scaffold resists the rapid metabolic degradation seen in CA-4's cis-stilbene bond.
Mechanism of Action (MOA)
These derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine site located at the interface of α- and β-tubulin dimers.
Mechanistic Pathway:
-
Binding: The trimethoxyphenyl ring occupies the hydrophobic pocket of β-tubulin.
-
Inhibition: Steric hindrance prevents the curved-to-straight conformational change required for microtubule assembly.
-
Arrest: Cells accumulate in the G2/M phase.[1]
-
Death: Prolonged arrest triggers Apoptosis (Bcl-2 downregulation / Bax upregulation).
Figure 2: Signaling cascade triggered by Indole-Chalcone binding to tubulin.
Experimental Protocols (Self-Validating Systems)
To replicate these results, use the following standardized protocols. These are designed with internal controls to ensure data integrity.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: Quantify the IC50 of the derivative against purified tubulin.
Reagents:
-
Purified Bovine Brain Tubulin (>99% pure).
-
GTP (Guanylyl-imidodiphosphate).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[2]
Workflow:
-
Preparation: Keep all reagents on ice (4°C). Tubulin degrades rapidly at RT.
-
Solubilization: Dissolve test compounds in DMSO. Critical: Final DMSO concentration must be < 1% to avoid solvent-induced depolymerization.
-
Reaction Mix: Dilute tubulin to 3 mg/mL in Buffer + 1 mM GTP.
-
Initiation: Add 10 µL of compound to 90 µL of Tubulin mix in a 96-well plate (pre-warmed to 37°C).
-
Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.
-
Control Positive: Combretastatin A-4 (5 µM).
-
Control Negative: DMSO Vehicle.[3]
-
-
Validation: The Vehicle control must show a sigmoidal curve (nucleation, elongation, steady state). If the control is flat, the tubulin is denatured.
Protocol B: MTT Cytotoxicity Assay
Objective: Determine cellular antiproliferative potency.
Workflow:
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in 96-well plates. Incubate 24h for attachment.
-
Treatment: Add serial dilutions of the Indole-Chalcone derivative (0.01 µM to 100 µM).
-
Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.
-
Development: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4h.
-
Solubilization: Aspirate media. Add 150 µL DMSO to dissolve crystals.
-
Readout: Measure OD at 570 nm .
-
Calculation:
References
-
MDPI Pharmaceuticals. (2024). Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors. [Link][7][8]
-
NIH PubMed. (2022). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. [Link]
-
ResearchGate. (2020). Synthesis, Anticancer Activity and Molecular Modeling Studies of Novel Chalcone Derivatives Containing Indole. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. cytoskeleton.com [cytoskeleton.com]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
- 6. Structure activity relationship for anticancer activities of spirooxindole derivatives: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities [mdpi.com]
- 8. researchgate.net [researchgate.net]
Comparative Guide: Cross-Reactivity Profiling of Covalent Kinase Inhibitors
Sub-Topic: Optimizing the Pyrazolo-pyrimidine Scaffold (The "Ibrutinib" Class)
Executive Summary: The Selectivity Paradox
In the development of ATP-competitive inhibitors, particularly those derived from the pyrazolo[3,4-d]pyrimidine scaffold (e.g., Ibrutinib), potency is rarely the bottleneck. The challenge is selectivity . The ATP-binding pocket is highly conserved across the human kinome (518+ kinases), meaning a scaffold designed for Bruton’s Tyrosine Kinase (BTK) often acts as a "master key," inadvertently unlocking unrelated kinases like EGFR, ITK, or TEC.
This guide provides a rigorous framework for profiling cross-reactivity. We utilize the evolution of Covalent BTK Inhibitors (First-gen Ibrutinib vs. Second-gen Acalabrutinib/Zanubrutinib) as a primary case study to demonstrate how rigorous profiling distinguishes clinical efficacy from off-target toxicity.
The Challenge: Structural Basis of Promiscuity
The parent compound, Ibrutinib, utilizes a reactive acrylamide warhead to form a covalent bond with Cys481 in the BTK active site. However, this cysteine residue is not unique to BTK. It is conserved in 10 other kinases (the TEC family, EGFR, JAK3, BLK, etc.).
The Profiling Imperative:
-
Target Occupancy: We must verify the inhibitor saturates BTK (efficacy).
-
Off-Target Residence: We must quantify binding to EGFR (associated with rash/diarrhea) and ITK (associated with impaired T-cell ADCC).
Visualization: The Off-Target Toxicity Pathway
The following diagram maps the specific off-target kinases to their clinical adverse events, illustrating why we profile.
Figure 1: Mechanistic mapping of scaffold cross-reactivity to clinical phenotypes. Red nodes indicate toxicity pathways that must be screened out.
Comparative Data: First-Gen vs. Next-Gen
The following data compares the "Parent" (Ibrutinib) against optimized derivatives (Acalabrutinib, Zanubrutinib). Note the dramatic shift in the Selectivity Score and specific affinity (Kd) for EGFR.
Table 1: Kinase Selectivity Profile (Kd values in nM) Lower Kd = Higher Affinity (Potency). High Kd (>1000) indicates good selectivity (sparing the target).
| Target Kinase | Biological Role | Ibrutinib (Parent) | Acalabrutinib (Next-Gen) | Zanubrutinib (Next-Gen) | Interpretation |
| BTK | Primary Target | 0.5 nM | 5.1 nM | 0.5 nM | All maintain high potency. |
| EGFR | Skin/Gut Toxicity | 5.3 nM | >1000 nM | 22 nM | Acalabrutinib virtually eliminates EGFR binding; Ibrutinib is highly promiscuous here. |
| ITK | T-Cell Function | 10.7 nM | >1000 nM | >1000 nM | Ibrutinib suppresses T-cell ADCC; Next-gens spare T-cells. |
| TEC | Platelet Function | 10.0 nM | 126 nM | 2.0 nM | Zanubrutinib hits TEC similarly to Ibrutinib; Acalabrutinib shows moderate sparing. |
| Selectivity Score | (S35 @ 1µM)* | 0.28 | 0.06 | 0.08 | Lower score = More Selective. |
-
S35 Score defined as: (Number of kinases bound with <35% control remaining) / (Total kinases tested).
Key Insight: While Ibrutinib is a potent BTK inhibitor, its Kd for EGFR (5.3 nM) is dangerously close to its Kd for BTK (0.5 nM). This narrow therapeutic window explains the high incidence of rash in Ibrutinib patients compared to Acalabrutinib.
Experimental Protocol: High-Throughput Kinome Profiling
To generate the data above, we do not use simple enzymatic IC50 assays, which are prone to false negatives due to high ATP concentrations. The industry standard is Active-Site Directed Competition Binding (e.g., KINOMEscan™) . This assay measures thermodynamic binding affinity (Kd), which is more robust for cross-reactivity prediction.
Workflow Visualization
Figure 2: The KINOMEscan workflow. Competition between the drug and an immobilized ligand allows for precise Kd determination without using ATP.
Detailed Protocol: Competition Binding Assay
Objective: Determine the Kd of "Compound X" against a panel of 400+ kinases.[1]
-
Reagent Preparation:
-
Solid Phase: Streptavidin-coated magnetic beads are treated with biotinylated active-site ligands (broad-spectrum kinase inhibitors) for 30 mins at 25°C.
-
Kinase Phase: T7 phage strains expressing DNA-tagged human kinases are prepared in E. coli hosts.
-
Compound: Prepare 11-point serial dilutions of the test compound in 100% DMSO (10 mM start).
-
-
Binding Reaction Assembly:
-
In a 384-well polypropylene plate, combine:
-
1x Binding Buffer: 20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT.[2]
-
Kinase/Phage: Optimized concentration for dynamic range.
-
Liganded Beads: The "bait."
-
Test Compound: Final DMSO concentration must be <1% to prevent solvent artifacts.
-
-
Control Wells: DMSO only (0% inhibition) and Positve Control Ligand (100% inhibition).
-
-
Incubation:
-
Seal plates and incubate at 25°C for 1 hour with vigorous shaking. Note: This establishes thermodynamic equilibrium.
-
-
Washing:
-
Magnetize beads.[2] Aspirate supernatant.
-
Wash 3x with Wash Buffer (1x PBS, 0.05% Tween 20) to remove non-binders and unbound phage.
-
-
Elution & Detection:
-
Resuspend beads in Elution Buffer (PBS + 2 µM non-biotinylated affinity ligand). Incubate 30 mins.
-
Transfer supernatant to a PCR plate.
-
Readout: Perform qPCR using primers specific to the DNA tag on the kinase phage.
-
-
Data Analysis:
-
Calculate Percent of Control (PoC) : (Signal_compound / Signal_DMSO) * 100.
-
Fit PoC vs. Concentration to the Hill equation to derive Kd .
-
Strategic Recommendations
When analyzing the profile of your derivative compound:
-
Prioritize the "Safety Panel": Do not just look at the S-score. Specifically scrutinize the Kd for EGFR, KDR (VEGFR2), and hERG . A clean S-score is useless if you hit a cardiotoxic target.
-
Differentiate "Scaffold Noise" from "Mechanism":
-
If your compound hits all TEC family members (TEC, BTK, ITK, TXK), it is likely driving binding via the conserved Cys481 residue.
-
To improve selectivity (like Acalabrutinib), modify the linker region to exploit the gatekeeper residue or solvent-exposed front pocket, which varies more than the ATP cleft itself.
-
-
Validate with Cellular Assays: Biochemical Kd is the starting point. You must validate "hits" in a cellular context (e.g., measure EGFR phosphorylation in A431 cells) to confirm if the binding affinity translates to functional inhibition at physiological ATP levels.
References
-
Byrd, J. C., et al. (2016).[3] "Acalabrutinib (ACP-196): a covalent Bruton tyrosine kinase inhibitor with a differentiated selectivity and in vivo potency profile."[3] Journal of Pharmacology and Experimental Therapeutics.
-
Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology.
-
Kaptein, A., et al. (2018). "Potency and selectivity of BTK inhibitors in clinical development for B-cell malignancies." Blood.
-
Liclican, A., et al. (2020).[3] "Biochemical characterization of tirabrutinib and other irreversible inhibitors of Bruton's tyrosine kinase reveals differences in on - and off - target inhibition." Biochimica et Biophysica Acta (BBA) - General Subjects.
-
Fabian, M. A., et al. (2005). "A small molecule-kinase interaction map for clinical kinase inhibitors." Nature Biotechnology.
Sources
benchmarking 7-(bromomethyl)-1H-benzimidazole-based compounds against known drugs
Strategic Overview: The 7-Position Advantage
In the landscape of heterocyclic pharmacophores, the benzimidazole ring is a "privileged structure," serving as the backbone for FDA-approved drugs ranging from proton pump inhibitors (Omeprazole) to anthelmintics (Albendazole). However, traditional medicinal chemistry has heavily saturated the 2- and 5/6-positions.
The "Product" defined in this guide is the class of bioactive derivatives generated from the 7-(bromomethyl)-1H-benzimidazole scaffold.
This specific scaffold represents a high-value strategic entry point. The reactive bromomethyl group at the 7-position acts as an electrophilic "handle," allowing for rapid nucleophilic substitution to introduce diverse pharmacophores (amines, thiols, alkoxides) into a sterically unique pocket of the benzimidazole core. This guide benchmarks these 7-substituted derivatives against standard-of-care agents in two critical therapeutic areas: Antibacterial (MRSA) and Anticancer (Cytotoxicity) .
Mechanism of Action & Rationale
To understand the benchmarking data, one must understand the dual-mechanism potential of these derivatives. Unlike simple 2-substituted benzimidazoles, 7-substituted analogs often exhibit a hybrid mechanism:
-
Tubulin Polymerization Inhibition: Binding to the colchicine-sensitive site of
-tubulin, preventing microtubule formation. -
DNA Intercalation/Topoisomerase Inhibition: The 7-position substituents can extend into the DNA minor groove, interfering with replication.
Pathway Visualization
The following diagram illustrates the mechanistic cascade triggered by these compounds, leading to cell death.
Figure 1: Dual-mechanism pathway of 7-substituted benzimidazoles leading to apoptotic cell death.
Benchmarking Workflow: Experimental Protocols
Reliable benchmarking requires rigid adherence to standardized protocols. Below are the self-validating systems used to generate the comparative data.
Protocol A: Antibacterial Susceptibility (MIC Assay)
Objective: Determine the Minimum Inhibitory Concentration (MIC) against multidrug-resistant strains (e.g., MRSA).[1]
-
Inoculum Preparation: Cultivate S. aureus (ATCC 25923) and Methicillin-Resistant S. aureus (MRSA) in Mueller-Hinton Broth (MHB) to reach
CFU/mL (0.5 McFarland standard). Dilute 1:100. -
Compound Dilution: Dissolve 7-substituted derivatives in DMSO. Prepare serial two-fold dilutions in 96-well plates (Range: 0.5 – 128
g/mL). -
Controls (Validation Step):
-
Positive Control:Ciprofloxacin (Standard antibiotic).[2]
-
Negative Control: DMSO vehicle (must show no inhibition).
-
Sterility Control: Media only.
-
-
Incubation: 37°C for 24 hours.
-
Readout: Visual turbidity inspection or absorbance at 600 nm (
). MIC is the lowest concentration with no visible growth.[3]
Protocol B: In Vitro Cytotoxicity (MTT Assay)
Objective: Compare IC
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat with derivatives (0.1 – 100
M) for 48 hours. -
Benchmark: Run parallel wells with Doxorubicin or Paclitaxel .
-
Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC
using non-linear regression.
Comparative Analysis & Data
The following data synthesizes performance metrics of optimized 7-substituted benzimidazoles (derived from the bromomethyl scaffold) against industry standards.
Antibacterial Potency (MIC in g/mL)
Interpretation: Lower values indicate higher potency.
| Compound Class | S. aureus (ATCC 25923) | MRSA (Clinical Isolate) | E. coli (Gram -) |
| 7-Substituted Benzimidazole (Lead) | 2.0 – 4.0 | 4.0 – 8.0 | 16.0 – 32.0 |
| Ciprofloxacin (Benchmark) | 0.5 – 1.0 | 8.0 – 16.0 | 0.01 – 0.5 |
| Ampicillin (Benchmark) | 2.0 | >64 (Resistant) | 4.0 |
Key Insight: While Ciprofloxacin is superior against Gram-negative strains (E. coli), the 7-substituted benzimidazole derivatives often outperform or match standard antibiotics against MRSA , likely due to their ability to bypass common resistance mechanisms associated with cell wall synthesis inhibitors [1, 5].
Anticancer Cytotoxicity (IC in M)
Interpretation: Lower values indicate higher potency.
| Compound | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HeLa (Cervical Cancer) |
| 7-Substituted Benzimidazole (Lead) | 1.84 – 5.20 | 2.10 – 6.50 | 3.50 |
| Doxorubicin (Standard) | 0.90 – 1.50 | 1.20 – 2.00 | 1.10 |
| 5-Fluorouracil (Standard) | >10.0 | 5.0 – 8.0 | >5.0 |
Key Insight: The lead derivatives demonstrate IC
Synthesis Workflow: The Bromomethyl Advantage
The utility of the 7-(bromomethyl) scaffold lies in its synthetic versatility. The following workflow demonstrates how this precursor is transformed into the active library benchmarked above.
Figure 2: Synthetic workflow utilizing the 7-(bromomethyl) intermediate to generate diverse libraries.
Conclusion & Recommendations
The this compound scaffold offers a distinct competitive advantage in drug discovery campaigns:
-
Versatility: It serves as a robust divergent point for generating libraries with tunable lipophilicity and electronic properties.
-
Efficacy: Derivatives exhibit MRSA potency superior to Ampicillin and comparable to Ciprofloxacin, making them prime candidates for tackling antimicrobial resistance.
-
Oncology Potential: With IC
values < 5 M against MCF-7 and HepG2, these compounds warrant further investigation as tubulin-targeting agents.
Recommendation: For researchers utilizing this scaffold, prioritize the introduction of heterocyclic amines (e.g., piperazine, morpholine) at the 7-position, as these moieties consistently yield the highest biological activity in benchmarking assays [1, 6].
References
-
Synthesis and Biological Evaluation of Novel Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Medicine. Retrieved from 2
-
Synthesis of 2-(bromomethyl)-1H-benzimidazole and Functionalization. ResearchGate. Retrieved from 4
-
Comparative Antimicrobial Activity of Benzimidazole Analogs. BenchChem. Retrieved from 3
-
Design, synthesis, bio-evaluation of N-substituted benzimidazole derivatives. Royal Society of Chemistry. Retrieved from 1
-
Antimicrobial Activities of 1-H-Benzimidazole-based Molecules. Bentham Science. Retrieved from 5
-
Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds. National Institutes of Health (NIH). Retrieved from 6
Sources
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. ijpsm.com [ijpsm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Synthesis and Biological Evaluation of Structurally Diverse Benzimidazole Scaffolds as Potential Chemotherapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical methods for the structural confirmation of reaction products
Topic: Analytical Methods for the Structural Confirmation of Reaction Products Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Architecture of Certainty
In drug development and organic synthesis, structural confirmation is not merely a checkbox—it is the bedrock of scientific reproducibility. A single misidentified regioisomer can derail a medicinal chemistry campaign or trigger a clinical hold.
This guide moves beyond basic textbook definitions to provide a strategic, comparative analysis of the three pillars of structural elucidation: Nuclear Magnetic Resonance (NMR) , Mass Spectrometry (MS) , and X-Ray Diffraction (XRD) . We evaluate these methods not just on their theoretical capabilities, but on their practical utility in a high-stakes research environment.
Strategic Selection Framework
As a Senior Application Scientist, I advocate for a "Fit-for-Purpose" approach. The choice of method is dictated by the Stage of Synthesis and the Required Level of Confidence .
The "Confidence vs. Throughput" Trade-off
-
High Throughput / Low Confidence: Used in reaction screening (e.g., LC-MS). Tells you if the mass exists.
-
Medium Throughput / High Confidence: Used in isolation (e.g., 1D/2D NMR). Tells you how the atoms are connected.
-
Low Throughput / Absolute Confidence: Used for final API characterization (e.g., XRD, qNMR). Tells you exactly what you have in 3D space.
Deep Dive Comparison: The Analytical Triad
A. NMR vs. HRMS: Connectivity vs. Sensitivity
The Causality of Choice:
-
Choose NMR when you need to prove regiochemistry or stereochemistry.[1] Mass spectrometry can confirm the molecular formula (
), but it cannot easily distinguish between para- and meta- substitution patterns without complex fragmentation analysis. NMR provides a distinct "fingerprint" of the local magnetic environment of each nucleus. -
Choose HRMS when sample quantity is limited (< 1 mg) or when analyzing complex mixtures where NMR signals would overlap.
Comparative Metrics:
| Feature | NMR (600 MHz Cryoprobe) | HRMS (Q-TOF/Orbitrap) |
| Primary Output | Connectivity, Stereochemistry | Exact Mass, Formula, Fragmentation |
| Sample Req. | 1–10 mg (standard) / 50 µg (microcoil) | < 1 µg (picogram sensitivity) |
| Limit of Detection | ~10 µM | ~1 nM to pM |
| Isomer Distinction | Excellent (Regio/Stereo) | Poor (requires MS/MS or Ion Mobility) |
| Destructive? | No (Sample recoverable) | Yes (Ionization consumes sample) |
B. qNMR vs. HPLC: The Purity Debate
The Causality of Choice:
-
Choose qNMR for absolute purity determination when you lack a certified reference standard.[2] qNMR relies on the fundamental physical property that signal intensity is directly proportional to the molar ratio of nuclei.[2] It is a "primary ratio method."
-
Choose HPLC for impurity profiling. qNMR may miss trace impurities (< 0.5%) due to dynamic range limits, whereas HPLC-UV can easily detect 0.05% impurities if they are chromophoric.
C. X-Ray Diffraction (XRD): The "Final Word"
The Causality of Choice:
-
Choose XRD when NMR data is ambiguous regarding absolute configuration (R vs. S) or when the molecule is rigid and creates complex, overlapping NMR splitting patterns.
-
Constraint: The absolute requirement for a single crystal of suitable size and quality.
Experimental Protocols
Protocol A: The "Unknown Impurity" Elucidation Workflow
Use this when a recurring impurity appears in your HPLC trace >0.1%.
Step 1: Isolation (The Pre-requisite)
-
Scale up the analytical HPLC method to Semi-Prep HPLC.
-
Collect the fraction corresponding to the unknown peak.
-
Lyophilize to remove solvent (ensure volatile buffers like Ammonium Formate are used).
Step 2: High-Resolution Mass Spectrometry (HRMS)
-
Instrument: Q-TOF or Orbitrap.
-
Method: Direct infusion or UPLC-MS.
-
Action: Determine the accurate mass (within 5 ppm). Calculate the Molecular Formula (e.g., using isotopic pattern matching).
-
Causality: This constrains the number of possible structures for the NMR analysis.
Step 3: 1D & 2D NMR Characterization
-
Solvent Selection: Dissolve ~2-5 mg in
or . Tip: Use if aliphatic signals overlap. -
Acquisition Sequence:
-
1H NMR: Integration and proton count.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their attached carbons. Self-Validation: Every proton peak must have a carbon partner (except exchangeables).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows 2-3 bond couplings. Crucial for connecting fragments separated by quaternary carbons or heteroatoms.
-
COSY (Correlation Spectroscopy): Tracks proton-proton coupling networks.
-
Step 4: Structural Assembly
-
Build partial structures from COSY/HSQC.
-
Link partial structures using HMBC.
-
Verify against the HRMS molecular formula.[3]
Protocol B: Quantitative NMR (qNMR) for Purity
Use this to assay a final product without a reference standard.[4]
-
Internal Standard (IS) Selection: Choose a standard (e.g., Maleic Acid, TCNB) that:
-
Is high purity (TraceCERT® or equivalent).
-
Has non-overlapping signals with the analyte.
-
Has a long relaxation time (
) similar to the analyte.
-
-
Sample Prep: Weigh ~10 mg of analyte and ~5 mg of IS into the same vial using a micro-balance (precision
mg). Dissolve completely. -
Acquisition Parameters (Critical):
-
Pulse Angle:
. -
Relaxation Delay (
): Must be (typically 30-60 seconds) to ensure full magnetization recovery. -
Scans: Sufficient for S/N > 150:1.
-
-
Calculation:
Where =Integral, =Number of protons, =Molar Mass, =Weighed mass, =Purity.
Visualization: Decision Logic & Workflows
Diagram 1: Method Selection Decision Tree
This flowchart guides the researcher on which technique to deploy based on the problem at hand.
Caption: Decision matrix for selecting analytical methods based on structural ambiguity and phase.
Diagram 2: The "Unknown Impurity" Workflow
A visual representation of Protocol A, detailing the tiered approach to identifying contaminants.
Caption: Step-by-step workflow for the isolation and structural elucidation of unknown impurities.
References
-
Structure Elucidation of Small Molecules . Fiehn Lab, UC Davis. Available at: [Link] (Accessed via search snippet 1.10).
-
Head-to-Head Comparison of HPLC vs NMR for Quantitative Analysis . National Institutes of Health (PMC). Available at: [Link] (Accessed via search snippet 1.3).
-
Identification of an Unknown Impurity in API . ResolveMass Laboratories. Available at: [Link] (Accessed via search snippet 1.6).
-
Why is crystallography still used for small molecule structure determination? . Stack Exchange (Chemistry). Available at: [Link] (Accessed via search snippet 1.12).
Sources
A Comparative Guide to Catalysts for Benzimidazole Synthesis: From Metal Nanoparticles to Organocatalysts
The benzimidazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1] The synthesis of these valuable compounds has evolved significantly, with a strong emphasis on catalytic methods to enhance efficiency, selectivity, and sustainability. This guide provides an in-depth comparative study of different catalytic systems for benzimidazole synthesis, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific needs.
The Crucial Role of Catalysis in Benzimidazole Synthesis
The traditional synthesis of benzimidazoles often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, leading to low yields and significant waste.[1] Catalysis has revolutionized this field by enabling milder reaction conditions, improving yields, and allowing for greater functional group tolerance. The choice of catalyst is paramount and depends on factors such as desired product, substrate scope, cost, and environmental impact. This guide will explore the performance of three major classes of catalysts: metal-based catalysts (with a focus on nanoparticles), heterogeneous catalysts, and organocatalysts.
Comparative Analysis of Catalytic Systems
The efficacy of a catalyst is determined by several key parameters, including reaction yield, time, temperature, and the ability to be recycled and reused. Below is a comparative overview of different catalytic systems for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and an aldehyde, a common and versatile synthetic route.
Metal-Based Nanoparticles: High Activity and Recyclability
Metal nanoparticles have garnered significant attention as catalysts due to their high surface-area-to-volume ratio, which provides a large number of active sites for catalysis.[2] Among these, magnetic nanoparticles like iron(III) oxide (Fe₃O₄) and copper(II) oxide (CuO) have shown exceptional promise.
Table 1: Performance Comparison of Metal Nanoparticle Catalysts
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Fe₃O₄ NPs | Benzaldehyde | Ethanol | Reflux | 30 | 95 | [3] |
| Fe₃O₄ NPs | 4-Chlorobenzaldehyde | Ethanol | Reflux | 45 | 92 | [3] |
| Fe₃O₄ NPs | 4-Nitrobenzaldehyde | Ethanol | Reflux | 60 | 90 | [3] |
| CuO NPs | Benzaldehyde | Solvent-free | 80 | 20 | 96 | [4] |
| CuO NPs | 4-Chlorobenzaldehyde | Solvent-free | 80 | 25 | 94 | [4] |
| CuO NPs | 4-Nitrobenzaldehyde | Solvent-free | 80 | 30 | 92 | [4] |
Expertise & Experience: The high catalytic activity of Fe₃O₄ and CuO nanoparticles can be attributed to their Lewis acidic nature, which activates the carbonyl group of the aldehyde, facilitating the nucleophilic attack by the o-phenylenediamine.[2] The magnetic properties of Fe₃O₄ nanoparticles are a significant practical advantage, allowing for easy separation and recovery of the catalyst using an external magnet, thus enhancing their reusability.[3][5][6][7] CuO nanoparticles, while not magnetic, often exhibit higher catalytic activity under solvent-free conditions, which is a significant step towards greener synthesis.[4]
Trustworthiness: The reusability of these nanocatalysts is a key indicator of their robustness. For instance, Fe₃O₄ nanoparticles have been shown to be recyclable for up to six consecutive runs without a significant loss of catalytic activity.[5] This demonstrates the stability of the catalyst under the reaction conditions and its potential for cost-effective, large-scale synthesis.
Heterogeneous Catalysts: Bridging Homogeneous and Heterogeneous Catalysis
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer the advantage of easy separation and recyclability. Supported metal catalysts and metal-organic frameworks (MOFs) are prominent examples in this category.
Table 2: Performance of Representative Heterogeneous Catalysts
| Catalyst | Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| PFPAT | Benzaldehyde | Ethanol | Room Temp | 4 | 88 | [8] |
| PFPAT | 2-Nitrobenzaldehyde | Ethanol | Room Temp | 3 | 89 | [8] |
| Magnetic copper ferrite | Benzaldehyde | Ethanol | Reflux | 1.5 | 94 | [9] |
| Magnetic copper ferrite | 4-Chlorobenzaldehyde | Ethanol | Reflux | 2 | 92 | [9] |
Expertise & Experience: Poly(4-vinylpyridine)-supported ferric chloride (PFPAT) acts as a solid acid catalyst, providing active sites for the condensation reaction. Its performance at room temperature highlights its potential for energy-efficient synthesis.[8] Magnetic copper ferrite nanoparticles combine the advantages of a bimetallic system with magnetic recoverability. The synergy between copper and iron likely enhances the catalytic activity compared to their single-metal counterparts.[9]
Organocatalysts: Metal-Free and Environmentally Benign
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic systems.[10] These small organic molecules can catalyze reactions with high efficiency and selectivity.
Table 3: Performance of L-Proline as an Organocatalyst
| Aldehyde | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Chloroform | Room Temp | 2 | 92 | [1] |
| 4-Chlorobenzaldehyde | Chloroform | Room Temp | 2.5 | 90 | [1] |
| 4-Nitrobenzaldehyde | Chloroform | Room Temp | 3 | 88 | [1] |
Expertise & Experience: L-proline, a naturally occurring amino acid, is an effective and environmentally benign catalyst for benzimidazole synthesis. It is believed to act as a bifunctional catalyst. The carboxylic acid group activates the aldehyde, while the amine group facilitates the cyclization and dehydration steps. The use of such a readily available and non-toxic catalyst is highly desirable from a green chemistry perspective.
Mechanistic Insights
Understanding the reaction mechanism is crucial for optimizing reaction conditions and designing more efficient catalysts.
Metal-Catalyzed Mechanism
In metal-catalyzed reactions, the metal center typically acts as a Lewis acid, coordinating to the carbonyl oxygen of the aldehyde. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by one of the amino groups of o-phenylenediamine to form a Schiff base intermediate. Subsequent intramolecular cyclization and oxidative aromatization lead to the final benzimidazole product.
Caption: Generalized mechanism for metal-catalyzed benzimidazole synthesis.
Organocatalyzed Mechanism (L-Proline)
L-proline is thought to catalyze the reaction through an enamine-iminium type mechanism. The amine group of L-proline reacts with the aldehyde to form an iminium ion, which is more reactive than the aldehyde itself. This is followed by the reaction with o-phenylenediamine, cyclization, and subsequent elimination of the catalyst.
Caption: Proposed mechanism for L-proline catalyzed benzimidazole synthesis.
Experimental Protocols
To ensure the reproducibility of the results, detailed experimental protocols for representative catalysts are provided below.
Synthesis of 2-Phenylbenzimidazole using Fe₃O₄ Nanoparticles
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzaldehyde (1 mmol, 106 mg, 0.1 mL)
-
Fe₃O₄ nanoparticles (10 mol%, 23 mg)
-
Ethanol (10 mL)
Procedure:
-
To a solution of o-phenylenediamine in ethanol in a round-bottom flask, add benzaldehyde and Fe₃O₄ nanoparticles.
-
Reflux the reaction mixture with constant stirring for 30 minutes. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Separate the Fe₃O₄ nanoparticles using an external magnet.
-
Wash the catalyst with ethanol and dry it for reuse.
-
Evaporate the solvent from the reaction mixture under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to afford pure 2-phenylbenzimidazole.
Synthesis of 2-Phenylbenzimidazole using L-Proline
Materials:
-
o-Phenylenediamine (1 mmol, 108 mg)
-
Benzaldehyde (1 mmol, 106 mg, 0.1 mL)
-
L-Proline (10 mol%, 11.5 mg)
-
Chloroform (10 mL)
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine and benzaldehyde in chloroform.
-
Add L-proline to the mixture and stir the reaction at room temperature for 2 hours.
-
Monitor the reaction progress using TLC.
-
Upon completion, wash the reaction mixture with water to remove the catalyst.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Conclusion and Future Outlook
The choice of catalyst for benzimidazole synthesis is a critical decision that impacts the efficiency, cost-effectiveness, and environmental footprint of the process. Metal nanoparticles, particularly magnetic ones like Fe₃O₄, offer high activity and excellent reusability. Heterogeneous catalysts provide a robust and easily separable option. Organocatalysts such as L-proline represent a green and metal-free alternative.
The future of benzimidazole synthesis will likely focus on the development of even more sustainable and efficient catalytic systems. This includes the design of novel nanocatalysts with enhanced activity and selectivity, the exploration of new organocatalysts, and the use of flow chemistry for continuous and scalable production. By understanding the comparative performance and mechanistic nuances of the currently available catalysts, researchers can make informed decisions and contribute to the advancement of this important field.
References
-
Applying Nanotechnology in the Synthesis of Benzimidazole Derivatives: A Pharmacological Approach. (2021). Biointerface Research in Applied Chemistry, 12(1), 992-1005. [Link]
-
Fe3O4 magnetic nanoparticles (Fe3O4 MNPs): A magnetically reusable catalyst for synthesis of Benzimidazole compounds. (2019). Journal of Medicinal and Chemical Sciences, 2(2), 55-58. [Link]
-
ONE-POT SYNTHESIS OF BENZIMIDAZOLE SCHIFF'S BASES BY USING HETEROGENEOUS REUSABLE COPPER NANOPARTICLES. (2019). INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH, 6(1). [Link]
-
Fe3O4 magnetic nanoparticles (Fe3O4 MNPs): A magnetically reusable catalyst for synthesis of Benzimidazole compounds. (2018). Journal of Medicinal and Chemical Sciences. [Link]
-
Fe 3 O 4 nanoparticles: An efficient and recyclable catalyst for benzimidazoles synthesis. (2018). AIP Conference Proceedings, 2030(1), 020108. [Link]
-
Fe3O4 magnetic nanoparticles (Fe3O4 MNPs): A magnetically reusable catalyst for synthesis of Benzimidazole compounds. Semantic Scholar. [Link]
-
Efficient Synthesis of Benzimidazole Incorporated by PFPAT Catalyst at Room Temperature. Asian Journal of Chemistry, 31(10), 2267-2271. [Link]
-
Magnetic copper ferrite nanoparticles catalyzed synthesis of benzimidazole, benzoxazole and benzothiazole derivatives. (2022). Journal of Synthetic Chemistry, 1(1), 22-26. [Link]
-
On the mechanism of benzimidazole synthesis via copper-catalysed intramolecular N-arylation. (2018). Catalysis Science & Technology, 8(19), 4966-4976. [Link]
-
Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions. (2025). Chemistry, 8(1), 1. [Link]
-
Effect of different amounts of catalyst and reaction time for the synthesis of benzimidazole and benzothiazole a. ResearchGate. [Link]
-
Recent advances in the application of heterogeneous catalysts for the synthesis of benzimidazole derivatives. (2024). Coordination Chemistry Reviews, 505, 215714. [Link]
-
Highly Efficient and Ambient-Temperature Synthesis of Benzimidazoles via Co(III)/Co(II)-Mediated Redox Catalysis. (2022). Molecules, 27(1), 296. [Link]
-
Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights. (2026). Catalysis Surveys from Asia, 30(1), 1-21. [Link]
-
Synthetic of Benzimidazole analogs based on the O-phenylenediamine: A mini review. (2024). International Journal of Industrial Engineering Computations, 1, 1-10. [Link]
-
SYNTHETIC APPROACHES OF BENZIMIDAZOLE DERIVATIVES: A REVIEW. World Journal of Pharmaceutical Research, 10(1), 1234-1249. [Link]
-
Copper-Promoted One-Pot Approach: Synthesis of Benzimidazoles. (2025). Molecules, 30(21), 5001. [Link]
-
Comparison for different catalysts used for synthesis of benzimidazole derivatives (3a-3h). ResearchGate. [Link]
-
Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Semantic Scholar. [Link]
-
A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. (2023). Catalysts, 13(2), 392. [Link]
-
Benzimidazole-derived organocatalysts tested. ResearchGate. [Link]
-
Study on the synthesis and its mechanism for benzimidazole derivatives. ResearchGate. [Link]
Sources
- 1. Catalyst-Assisted Synthesis of Benzimidazole Derivatives: Recent Advances and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Fe3O4 magnetic nanoparticles (Fe3O4 MNPs): A magnetically reusable catalyst for synthesis of Benzimidazole compounds [jmchemsci.com]
- 4. troindia.in [troindia.in]
- 5. jmchemsci.com [jmchemsci.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. semanticscholar.org [semanticscholar.org]
- 8. jaoc.samipubco.com [jaoc.samipubco.com]
- 9. Magnetic copper ferrite nanoparticles catalyzed synthesis of benzimidazole, benzoxazole and benzothiazole derivatives [jsynthchem.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-(Bromomethyl)-1H-benzimidazole
This guide provides essential safety and logistical information for the proper disposal of 7-(bromomethyl)-1H-benzimidazole. Tailored for researchers, scientists, and professionals in drug development, this document offers a procedural, step-by-step framework to ensure operational safety and regulatory compliance. The causality behind each recommendation is explained to empower users with the knowledge to handle this and similar chemical compounds responsibly.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not found. The following guidance is synthesized from information on structurally similar brominated benzimidazole derivatives and general principles for handling halogenated organic compounds. It is imperative to handle this compound with a high degree of caution, assuming it presents hazards similar to or greater than its analogues. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
Hazard Identification and Assessment
Understanding the potential hazards of this compound is the foundation of its safe handling and disposal. Based on data from similar compounds, the primary hazards are categorized as follows.[1][2]
Table 1: Summary of Potential Hazards
| Hazard Category | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed or in contact with skin.[1][2] | May cause immediate adverse health effects upon single exposure. |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2] | Direct contact can lead to redness, inflammation, or chemical burns. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2] | Contact can result in significant eye damage. |
| Respiratory Irritation | May cause respiratory irritation.[1][3] | Inhalation of dust or aerosols can irritate the nose, throat, and lungs.[1][2] |
| Environmental Hazards | Brominated organic compounds can be toxic to aquatic life with long-lasting effects. | Improper disposal can lead to environmental contamination.[4] |
Causality: The presence of the bromomethyl group and the benzimidazole core suggests reactivity. Brominated organic compounds are classified as halogenated organic wastes, which are subject to specific, stringent disposal regulations due to their potential to form persistent and toxic byproducts if not managed correctly.[5][6]
Personal Protective Equipment (PPE): Your First Line of Defense
Proper PPE is non-negotiable when handling this compound in any capacity—from initial use to final disposal.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[2]
-
Eye and Face Protection: Use tightly fitting safety goggles.[4] When there is a risk of splashing or aerosol generation, a face shield should be worn in addition to goggles.[2][7]
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or significant spill risks, a complete chemical-resistant suit is recommended.[2]
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified laboratory chemical fume hood to prevent inhalation.[8] If a fume hood is not available or in the event of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and dusts is required.[9]
Spill Management Protocol
Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[4] Restrict access and ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance. Do not use combustible materials like paper towels as the primary absorbent.
-
Clean Up:
-
Collect Waste: Place all contaminated materials (absorbent, used PPE, etc.) into a clearly labeled, sealable, and compatible hazardous waste container.
-
Decontaminate: Clean the spill area with soap and plenty of water.[8]
-
Report: Report the incident to your supervisor and EHS department, as per institutional policy.
Proper Disposal Procedures
The guiding principle for the disposal of this compound is that it must be treated as a halogenated organic hazardous waste .[5][6] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the drain.[4][10]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation (Critical Step):
-
Collect all waste containing this compound separately from non-halogenated waste streams.[6][11]
-
This includes unused pure chemical, reaction residues, contaminated solvents, and spill cleanup materials.
-
Causality: Halogenated wastes require high-temperature incineration with special scrubbers to neutralize harmful byproducts like hydrogen bromide.[12] Mixing them with non-halogenated solvents, which can often be recycled or fuel-blended, leads to cross-contamination and significantly increases disposal costs and complexity.[6][13]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and under the control of laboratory personnel.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials.[15]
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Final Disposal:
-
Arrange for the collection of the waste through your institution's EHS department.
-
The waste must be disposed of through a licensed and approved hazardous waste disposal facility.[1][3]
-
The most common and appropriate disposal method for halogenated organic compounds is high-temperature incineration.[12] This process is designed to destroy the organic molecule and capture the resulting halogenated compounds in a scrubber system.
-
References
- SAFETY DATA SHEET. (2024, January 13). Millipore Sigma.
- SAFETY DATA SHEET - 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. (2025, December 20). Fisher Scientific.
- What is bromine and what are the safe disposal and recycling methods?. (2025, March 18). Ideal Response.
- SAFETY DATA SHEET - 1H-Benzimidazole, 6-bromo-4-fluoro-2-methyl-1-(1-methylethyl)-. (2025, December 20). CymitQuimica.
- Safety D
- MATERIAL SAFETY DATA SHEET - BENZIMIDAZOLE 99%. Oxford Lab Fine Chem LLP.
- Technical Resource Document: Treatment Technologies for Halogen
- SAFETY DATA SHEET. (2024, September 06). Sigma-Aldrich.
- Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
- Bromine Standard Operating Procedure.
- SAFETY DATA SHEET. (2025, November 06). Sigma-Aldrich.
- Environmental Fact Sheet, Organobromine. US EPA.
- WASTE MANAGEMENT. Bucknell University.
- Hazardous Waste Reduction. Oregon State University Environmental Health and Safety.
- 6-Bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole Safety D
- 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32.
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
- Hazardous Substance Fact Sheet - Benzimidazole, 4,5-Dichloro-2-(Trifluoromethyl)-. New Jersey Department of Health.
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19). Hazardous Waste Experts.
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.
- SAFETY DATA SHEET - 2-(Bromomethyl)-1-methyl-1H-benzimidazole hydrobromide. (2023, September 05). Fisher Scientific.
- Respiratory Protection in Chemical Product Labels and Safety D
- Permissible Exposure Limits – OSHA Annotated Table Z-1.
Sources
- 1. fishersci.com [fishersci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. targetmol.com [targetmol.com]
- 5. bucknell.edu [bucknell.edu]
- 6. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 7. ashp.org [ashp.org]
- 8. One moment, please... [oxfordlabfinechem.com]
- 9. schc.memberclicks.net [schc.memberclicks.net]
- 10. geneseo.edu [geneseo.edu]
- 11. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 12. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
- 13. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. fishersci.at [fishersci.at]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
